molecular formula C7H9BrN2 B11900604 (6-Bromo-5-methylpyridin-2-yl)methanamine

(6-Bromo-5-methylpyridin-2-yl)methanamine

Cat. No.: B11900604
M. Wt: 201.06 g/mol
InChI Key: FERXDQSMOWTTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-5-methylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromo-5-methylpyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-5-methylpyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(6-bromo-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

FERXDQSMOWTTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CN)Br

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: (6-Bromo-5-methylpyridin-2-yl)methanamine in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (6-Bromo-5-methylpyridin-2-yl)methanamine is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a uniquely substituted pyridine core, it serves as a critical intermediate in the synthesis of complex therapeutics, particularly in the development of heterocyclic modulators of lipid synthesis targeting viral infections and oncology [1]. This whitepaper provides an in-depth analysis of its chemical identity, synonymous nomenclature, structural rationale, and validated synthetic methodologies.

Nomenclature and Synonyms

In chemical databases, literature, and vendor catalogs, this compound is identified under several synonymous names. Understanding these variations is crucial for researchers conducting literature reviews, patent searches, or procurement. The variations arise from different prioritization rules in IUPAC naming versus traditional structural descriptors.

  • (6-Bromo-5-methylpyridin-2-yl)methanamine : The preferred IUPAC name, emphasizing the methanamine functional group attached to the pyridine ring.

  • 6-Bromo-5-methyl-2-pyridinemethanamine : Often utilized in CAS registry indexing, prioritizing the pyridine core as the parent structure.

  • 2-Aminomethyl-6-bromo-5-methylpyridine : A common structural descriptor used in bench chemistry, highlighting the aminomethyl group at the 2-position.

  • (6-Bromo-5-methyl-pyridin-2-yl)-methylamine : An older, yet widely accepted convention separating the methylamine moiety.

  • 1-(6-Bromo-5-methylpyridin-2-yl)methanamine : Occasionally used to specify the attachment point on the methanamine carbon.

Quantitative Physical and Chemical Data

To facilitate experimental planning, the core quantitative properties of both the free base and its commonly utilized dihydrochloride salt are summarized below.

PropertyFree BaseDihydrochloride Salt
CAS Registry Number 1823361-78-92763780-34-1
Molecular Formula C₇H₉BrN₂C₇H₁₁BrCl₂N₂
Molecular Weight 201.06 g/mol 273.99 g/mol
SMILES String Cc1ccc(nc1Br)CNCc1ccc(nc1Br)CN.[H]Cl.[H]Cl
Physical State Viscous oil to low-melting solidCrystalline solid
Primary Utility Direct coupling reactionsLong-term storage / Water solubility

Structural Rationale in Medicinal Chemistry

The precise substitution pattern of (6-Bromo-5-methylpyridin-2-yl)methanamine is not arbitrary; it is engineered to provide specific pharmacological and synthetic advantages:

  • The 6-Bromo Handle : Acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for late-stage diversification of the pyridine core.

  • The 5-Methyl Group : Introduces localized steric bulk and lipophilicity. In kinase inhibitors and metabolic modulators, this methyl group often occupies small hydrophobic pockets in the target protein, enhancing binding affinity and restricting the rotational freedom of adjacent substituents.

  • The 2-Methanamine Moiety : Provides a highly nucleophilic primary amine, ideal for amide coupling, reductive amination, or urea formation. The methylene spacer isolates the amine from the electron-withdrawing effects of the pyridine ring, maintaining its basicity and nucleophilicity.

SynthesisWorkflow A 6-Bromo-5-methylpicolinonitrile (Starting Material) B Chemoselective Reduction (BH3·THF, 65°C) A->B Prevents Debromination C (6-Bromo-5-methylpyridin-2-yl)methanamine (Target Intermediate) B->C Acidic Workup & Basification D Amide/Urea Formation (via Primary Amine) C->D Electrophilic Addition E Palladium Cross-Coupling (via 6-Bromo Handle) C->E Suzuki/Buchwald-Hartwig F Advanced Drug Candidate (e.g., FASN Inhibitor) D->F E->F

Fig 1: Synthetic workflow and downstream functionalization of the methanamine intermediate.

Chemoselective Synthesis Methodology

The synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine typically proceeds via the reduction of its corresponding nitrile precursor, 6-Bromo-5-methylpicolinonitrile.

Causality in Reagent Selection : Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly avoided here. The palladium catalyst would rapidly insert into the labile C-Br bond, leading to unwanted reductive dehalogenation. Instead, a chemoselective hydride source, such as Borane-Tetrahydrofuran (BH₃·THF), is utilized. Borane selectively reduces the nitrile to the primary amine without disturbing the aryl bromide [2].

Step-by-Step Experimental Protocol: Borane-Mediated Reduction

This protocol represents a self-validating chemical system; the mandatory acidic workup acts as a built-in checkpoint to ensure the breakdown of the highly stable boron-amine adduct, guaranteeing the release of the free amine.

  • Inert Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon. Dissolve 6-Bromo-5-methylpicolinonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Addition : Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add BH₃·THF (1.0 M in THF, 3.0 equiv) dropwise via syringe. Note: The dropwise addition controls the exothermic formation of the borane-nitrile complex.

  • Thermal Reduction : Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 to 6 hours. Monitor the consumption of the starting material via LC-MS.

  • Adduct Quenching (Self-Validation Step) : Cool the mixture back to 0 °C. Carefully quench excess borane by the dropwise addition of Methanol until effervescence ceases. Subsequently, add 1.0 M HCl (aqueous) and stir at room temperature for 1 hour. Causality: The HCl is required to hydrolyze the stable amine-borane complex formed during reduction, which would otherwise trap the product and drastically reduce isolated yields.

  • Isolation : Concentrate the mixture under reduced pressure to remove THF and Methanol. Basify the remaining aqueous layer to pH > 10 using 2.0 M NaOH. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting free base can be used directly or precipitated as the dihydrochloride salt by adding 4.0 M HCl in dioxane to a diethyl ether solution of the product.

Applications in Advanced Therapeutics

Derivatives of (6-Bromo-5-methylpyridin-2-yl)methanamine have shown profound utility in the synthesis of heterocyclic modulators of lipid synthesis. Specifically, these compounds are investigated as inhibitors of Fatty Acid Synthase (FASN)[1].

In viral infections such as Hepatitis C (HCV) and in various oncological models, diseased cells hijack the host's lipid metabolism, upregulating FASN to produce the saturated acyl moieties required for rapid membrane assembly and viral replication. By incorporating the (6-Bromo-5-methylpyridin-2-yl)methanamine scaffold into larger macrocyclic or multi-ring FASN inhibitors, researchers can effectively block the decarboxylative condensation steps of fatty acid synthesis, leading to metabolic starvation of the tumor or virus.

BiologicalPathway A Viral Infection / Oncogenesis B FASN Overexpression (Upregulated Lipid Synthesis) A->B Induces D Fatty Acid Synthase (FASN) Inhibition B->D Target C Pyridine-Based Modulator (Derived from Target Amine) C->D Binds Active Site E Depletion of Saturated Acyl Moieties D->E Blocks Reduction/Dehydration F Suppression of Viral Replication / Tumor Growth Arrest E->F Metabolic Starvation

Fig 2: Mechanism of action for FASN modulators derived from the pyridine building block.

References

  • World Intellectual Property Organization (WIPO).WO2012122391A1 - Heterocyclic modulators of lipid synthesis. Google Patents.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (6-Bromo-5-methylpyridin-2-yl)methanamine: Synthesis, Properties, and Applications in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a highly effective pharmacophore. The strategic functionalization of the pyridine ring with substituents such as halogens, alkyl groups, and amino groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[1] (6-Bromo-5-methylpyridin-2-yl)methanamine is a prime example of a highly functionalized pyridine building block, poised for a significant role in the synthesis of novel therapeutics. The presence of a bromine atom offers a versatile handle for cross-coupling reactions, the methyl group can influence steric interactions and metabolic stability, and the aminomethyl group provides a key point for derivatization and interaction with biological targets.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important, yet underexplored, chemical entity.

Proposed Synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine

While dedicated literature on the synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine is not abundant, a robust and logical synthetic pathway can be proposed based on established chemical transformations of related pyridine derivatives. The most direct and efficient method is the reductive amination of its corresponding aldehyde precursor, 5-Bromo-6-methylpicolinaldehyde.[2]

Synthetic Workflow Diagram

G cluster_0 Synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine Start 5-Bromo-6-methylpicolinaldehyde Reagents Ammonium Hydroxide (NH4OH) Sodium Borohydride (NaBH4) or H2/Pd-C Start->Reagents 1. Reaction Reductive Amination Reagents->Reaction 2. Product (6-Bromo-5-methylpyridin-2-yl)methanamine Reaction->Product 3. Purification Column Chromatography Product->Purification 4.

Caption: Proposed synthetic workflow for (6-Bromo-5-methylpyridin-2-yl)methanamine.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from standard procedures for the reductive amination of aldehydes.

Materials:

  • 5-Bromo-6-methylpicolinaldehyde

  • Ammonium hydroxide (28-30% solution)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-6-methylpicolinaldehyde (1.0 eq) in anhydrous methanol. To this solution, add ammonium hydroxide (10-20 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Amine: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure (6-Bromo-5-methylpyridin-2-yl)methanamine.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance Likely a white to yellow solid or liquid[3]
Boiling Point Not determined
Melting Point Not determined
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.
pKa The pyridine nitrogen will have a pKa around 5, and the primary amine will have a pKa around 9-10.
Storage Should be stored in a dark place under an inert atmosphere, preferably at 2-8 °C.[3]

Applications in Medicinal Chemistry and Drug Discovery

The true value of (6-Bromo-5-methylpyridin-2-yl)methanamine lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules. The aminopyridine core is a well-established scaffold for kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1]

Role as a Kinase Inhibitor Scaffold

Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The aminopyridine moiety can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The bromine atom at the 6-position serves as a valuable synthetic handle for introducing further complexity and diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, often leading to significant improvements in potency and selectivity.

Illustrative Kinase Inhibitor Synthesis Workflow

G cluster_1 Kinase Inhibitor Synthesis Start (6-Bromo-5-methylpyridin-2-yl)methanamine AmideCoupling Amide Coupling (e.g., with a carboxylic acid) Start->AmideCoupling Intermediate1 N-Acyl Intermediate AmideCoupling->Intermediate1 SuzukiCoupling Suzuki Coupling (with an arylboronic acid) Intermediate1->SuzukiCoupling FinalProduct Potent Kinase Inhibitor SuzukiCoupling->FinalProduct

Caption: A general synthetic strategy for developing kinase inhibitors.

Structure-Activity Relationship (SAR) Studies

(6-Bromo-5-methylpyridin-2-yl)methanamine is an ideal starting point for systematic SAR studies. The primary amine allows for the introduction of a wide variety of substituents through acylation, alkylation, or sulfonylation. The bromine atom can be replaced with different aryl or heteroaryl groups via cross-coupling reactions to probe interactions with the target protein. The methyl group at the 5-position can also be modified to explore steric and electronic effects. This systematic approach allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

(6-Bromo-5-methylpyridin-2-yl)methanamine, while not extensively documented, represents a chemical building block of significant potential for the drug discovery and development community. Its straightforward proposed synthesis and the versatile reactivity of its functional groups make it a valuable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed, functionalized heterocyclic intermediates will be paramount in the quest for new and effective medicines.

References

  • Google Patents. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Singh, P., & Kumar, A. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-537. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Win-Win Chemical. 89466-17-1 6-Bromo-5-methylpyridin-2-amine. [Link]

  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • National Center for Biotechnology Information. The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]

  • Organic Syntheses. 5-methyl-2,2'-bipyridine. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

The Biological Significance of Brominated Pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Brominating the Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] This six-membered aromatic heterocycle offers a unique combination of properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization.[3] The strategic incorporation of a bromine atom onto this privileged scaffold significantly modulates its physicochemical properties, often leading to enhanced biological activity and novel mechanisms of action.[4][5] Bromination can increase lipophilicity, facilitating passage across cellular membranes, and can also introduce a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[4][6] This guide provides an in-depth exploration of the multifaceted biological significance of brominated pyridine scaffolds, offering critical insights for researchers and scientists engaged in the discovery and development of next-generation therapeutics.

Brominated Pyridines in Nature's Arsenal: Lessons from Marine Environments

Marine organisms, particularly sponges, are a prolific source of structurally diverse and biologically active natural products.[3][7] Among these are a variety of brominated alkaloids, where the pyridine motif is a recurring feature.[3] These natural products have demonstrated a wide array of pharmacological activities, underscoring the evolutionary selection of this chemical scaffold for specific biological functions.

For instance, several brominated pyridoacridine alkaloids isolated from marine sponges have exhibited potent antibacterial properties.[8] The investigation of these natural products provides valuable starting points for the design of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Brominated pyridine derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms of action.[4][9]

Inhibition of Angiogenesis through VEGFR-2 Kinase Blockade

A critical strategy in cancer therapy is the disruption of tumor angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a key mediator of this process.[6][10] A number of brominated pyridine derivatives have been identified as potent inhibitors of VEGFR-2.[4][9] These compounds typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades.[4] This blockade of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.[5][11]

The primary downstream signaling pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, both of which are crucial for endothelial cell proliferation and survival.[10][11]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K BrominatedPyridine Brominated Pyridine Inhibitor BrominatedPyridine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by brominated pyridine derivatives.

Induction of Apoptosis via p53 and JNK Pathway Activation

Certain brominated pyridine derivatives can trigger programmed cell death, or apoptosis, in cancer cells by modulating key intracellular signaling pathways.[4] One such mechanism involves the upregulation of the tumor suppressor protein p53.[12][13] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, initiate apoptosis.[14]

Concurrently, some of these compounds activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade.[4][15] The JNK pathway is a key regulator of apoptosis in response to cellular stress.[15] The coordinated activation of both the p53 and JNK pathways provides a powerful stimulus for the elimination of cancer cells.

Signaling Pathway: p53 and JNK Activation

p53_JNK_Pathway BrominatedPyridine Brominated Pyridine Derivative CellularStress Cellular Stress BrominatedPyridine->CellularStress JNK_Pathway JNK Pathway CellularStress->JNK_Pathway p53 p53 Activation CellularStress->p53 Apoptosis Apoptosis JNK_Pathway->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest p53->Apoptosis

Caption: Activation of p53 and JNK signaling pathways by brominated pyridine derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22[16]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88[16]
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[9]
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[9]
Pyridine-bridged Combretastatin Analogue 4hVarious human cancer cell linesComparable to Combretastatin-A4[9]
6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h)MCF-7 (Breast)Not specified, but prominent activity[10]
6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j)BT-474 (Breast)Not specified, but prominent activity[10]
3-Cyano-6-naphthylpyridine derivative 11dMCF-7 (Breast)Sub-nanomolar[8]
Pyridine-derived compound 10HepG2 (Liver)4.25[13]
Pyridine-derived compound 10MCF-7 (Breast)6.08[13]

Antimicrobial Activity: Combating Pathogenic Microbes

Brominated pyridine derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi.[4][17] The introduction of bromine can enhance the lipophilicity of the pyridine ring, which is thought to facilitate its penetration through the microbial cell membranes.[4]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency. The table below summarizes the MIC values for several brominated pyridine derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Marmaricine AMethicillin-Resistant S. aureus (MRSA)8[1]
Marmaricine BMethicillin-Resistant S. aureus (MRSA)8[1]
Marmaricine BCandida albicans8[1]
Marmaricine CCandida albicans8[1]
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d)Staphylococcus aureus4[17]
para-bromo-pyrrolopyrimidine (5)Staphylococcus aureus8[15]
para-iodo-pyrrolopyrimidine (6)Staphylococcus aureus8[15]

Antiviral Activity: Targeting Viral Replication Machinery

The exploration of brominated pyridine derivatives as antiviral agents is a rapidly advancing field of research.[18][19][20] Preliminary studies indicate that these compounds can interfere with critical viral processes, such as replication and entry into host cells.[20][21]

Inhibition of PIKfyve and PIP4K2C Kinases

A notable mechanism of antiviral action for some brominated pyridine-containing scaffolds, such as the isothiazolo[4,3-b]pyridines, is the dual inhibition of the lipid kinases PIKfyve and PIP4K2C.[3][12][22] These kinases play crucial roles in cellular membrane trafficking and autophagy, processes that are often hijacked by viruses for their own replication and egress.[23] By inhibiting PIKfyve and PIP4K2C, these compounds can disrupt the formation of viral replication organelles and impair the autophagic flux, thereby suppressing viral propagation.[23] This mechanism has shown promise against a broad spectrum of RNA viruses, including SARS-CoV-2.[12][22][23]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected brominated pyridine-containing compounds. The IC50 value represents the concentration of the compound required to inhibit 50% of the viral effect.

Compound/DerivativeVirusCell LineIC50 (µM)Reference
Benzothiazolyl-pyridine hybrid (4-F substituted)SARS-CoV-2Vero E610.520
Benzothiazolyl-pyridine hybrid (4-Br substituted)SARS-CoV-2Vero E673.84
RMC-113 (isothiazolo[4,3-b]pyridine)PIKfyve (enzymatic assay)-0.008[3]
4-amino-3-methoxy congener of RMC-113PIKfyve (enzymatic assay)-<0.008[3]

Experimental Protocols

Synthesis of a Representative Brominated Pyridine Derivative

The following is a general procedure for the synthesis of diaryl-substituted pyridines via a sequential Suzuki coupling reaction, a common method for preparing biologically active brominated pyridine derivatives.[14]

General Procedure for Synthesis of Diaryl-Substituted Pyridines:

  • Monocoupling Reaction: To a solution of a dibromopyridine (1.0 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture) is added an arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the mono-arylated bromopyridine intermediate.

  • Second Coupling Reaction: The purified mono-arylated bromopyridine (1.0 eq) is then subjected to a second Suzuki coupling reaction with a different arylboronic acid (1.1 eq) using the same or similar reaction conditions as the first coupling step.

  • Workup and purification are performed as described above to yield the final unsymmetrically diaryl-substituted pyridine product.

Experimental Workflow: Synthesis and Biological Evaluation

workflow Start Starting Materials (e.g., Dibromopyridine, Arylboronic Acids) Synthesis Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Compound Pure Brominated Pyridine Derivative Purification->Compound Bioassays Biological Evaluation Compound->Bioassays Anticancer Anticancer Assays (MTT, Kinase Inhibition) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Bioassays->Antimicrobial Antiviral Antiviral Assays (Plaque Reduction) Bioassays->Antiviral Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data Antiviral->Data

Caption: General workflow for the synthesis and biological evaluation of brominated pyridine derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against VEGFR-2 kinase.[4][5][6]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Prepare a stock solution of the brominated pyridine test compound in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Add the diluted VEGFR-2 enzyme to all wells except the blank.

    • Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Privileged Scaffold with Enduring Potential

The brominated pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The strategic introduction of bromine onto the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The diverse mechanisms of action, ranging from kinase inhibition to the modulation of critical cellular signaling pathways, highlight the versatility of this chemical motif. Continued exploration of brominated pyridines, both from natural sources and through innovative synthetic strategies, holds significant promise for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer - DergiPark. (URL: [Link])

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - Frontiers. (URL: [Link])

  • Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - MDPI. (URL: [Link])

  • Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC. (URL: [Link])

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC. (URL: [Link])

  • Insights into SARS-CoV-2: Small-Molecule Hybrids for COVID-19 Treatment - MDPI. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC. (URL: [Link])

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - Lirias - KU Leuven. (URL: [Link])

  • Antimicrobial activity in vitro, MIC values expressed in μM for all... - ResearchGate. (URL: [Link])

  • Insights into targeting SARS-CoV-2: design, synthesis, in silico studies and antiviral evaluation of new dimethylxanthine derivatives - PMC. (URL: [Link])

  • FDA approved drugs with broad anti-coronaviral activity inhibit SARS-CoV-2 in vitro - bioRxiv.org. (URL: [Link])

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed. (URL: [Link])

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - MDPI. (URL: [Link])

  • Validation of anti-SARS-CoV-2 activity of select compounds. (A-C)... - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds - ResearchGate. (URL: [Link])

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • (PDF) Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Lines - ResearchGate. (URL: [Link])

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (URL: [Link])

  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - MDPI. (URL: [Link])

  • Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC. (URL: [Link])

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Utility of (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, halogenated methylpyridinylmethanamine scaffolds serve as critical building blocks for the development of complex heterocyclic therapeutics[1]. (6-Bromo-5-methylpyridin-2-yl)methanamine is a highly versatile intermediate that bridges the gap between functional group derivatization and transition-metal-catalyzed cross-coupling. This whitepaper provides an authoritative guide on the structural causality, physicochemical profiling, and self-validating safety protocols required to handle this compound effectively in drug development workflows.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of (6-Bromo-5-methylpyridin-2-yl)methanamine is essential for predicting its chemical behavior and optimizing experimental conditions[1].

  • The Bromine Atom (C6): Serves as a prime electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Pd(0) catalysts[1].

  • The Methyl Group (C5): Strategically positioned to modulate the molecule's lipophilicity, which directly influences the membrane permeability of downstream active pharmaceutical ingredients (APIs). It also provides steric shielding, which can dictate regioselectivity during complex cyclizations.

  • The Methanamine Moiety (C2): The primary amine acts as a potent nucleophile, readily participating in derivatization (forming imines, amides, and ureas) or cyclocondensation reactions to yield fused heterocycles such as imidazo[1,5-a]pyridines[2].

Quantitative Data Summary

The compound is commercially available in both its free base and dihydrochloride salt forms. The salt form is often preferred for long-term stability to prevent amine oxidation and carbamate formation[3].

PropertyValue (Free Base)Value (Dihydrochloride Salt)
CAS Number 1823361-78-92763780-34-1
Molecular Formula C₇H₉BrN₂C₇H₁₁BrCl₂N₂
Molecular Weight 201.06 g/mol 273.99 g/mol
Structural Class Halogenated PyridinePyridinium Hydrochloride Salt
Storage Requirement 2-8°C, Inert AtmosphereRoom Temp / 2-8°C, Desiccated

E-E-A-T Safety & Handling Framework

Halogenated aminopyridines present specific occupational hazards. The primary amine is basic and nucleophilic, causing localized tissue irritation, while the bromopyridine core presents systemic toxicity risks if absorbed[4].

Hazard Causality & Mitigation
  • H302 / H332 (Harmful if swallowed/inhaled): The low molecular weight and potential for aerosolization (especially of the free base) require strict engineering controls.

  • H315 / H319 (Skin/Eye Irritation): The basicity of the primary amine disrupts lipid bilayers in the skin and ocular mucosa.

Self-Validating Handling Protocol

To ensure both operator safety and reagent integrity, the following self-validating workflow must be strictly adhered to:

  • Environmental Control: Always handle the free base (CAS 1823361-78-9) inside a certified fume hood under an inert atmosphere (Argon or N₂). Causality: Primary amines rapidly absorb atmospheric CO₂ to form insoluble carbamate salts, which drastically reduces the effective stoichiometric yield in subsequent reactions.

  • PPE Selection: Don standard laboratory PPE, prioritizing nitrile gloves. Causality: Nitrile provides superior chemical resistance to basic amines compared to latex.

  • Material Transfer: Use static-free spatulas when handling the dihydrochloride salt (CAS 2763780-34-1) to prevent aerosolization of the fine powder[3].

  • Validation Step (Pre-Reaction): Before committing the reagent to a complex synthesis, validate its integrity via ¹H-NMR. Validation Metric: The presence of a sharp singlet near 3.9 ppm (in D₂O or CDCl₃) confirms intact methylene protons adjacent to the amine, verifying that no degradation or carbamate formation has occurred.

SafetyWorkflow Start Material Receipt CAS 1823361-78-9 Storage Inert Storage 2-8°C (Argon/N2) Start->Storage PPE Don PPE Nitrile, Goggles, Coat Storage->PPE FumeHood Engineering Control Transfer in Fume Hood PPE->FumeHood Reaction Execute Protocol (e.g., Cross-Coupling) FumeHood->Reaction Waste Waste Segregation Halogenated Stream Reaction->Waste

Figure 1: Self-validating safety and handling workflow for halogenated pyridinylmethanamines.

Experimental Workflows & Synthetic Utility

The most prominent application of (6-Bromo-5-methylpyridin-2-yl)methanamine is its participation in transition-metal-catalyzed cross-coupling to construct extended biaryl or heteroaryl systems[1].

Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the coupling of the bromo-pyridine core with an arylboronic acid.

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried Schlenk flask, combine (6-Bromo-5-methylpyridin-2-yl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

    • Causality: K₂CO₃ is required to activate the boronic acid into a highly nucleophilic boronate complex, which is a prerequisite for the transmetalation step. If using the dihydrochloride salt, add an additional 2.0 eq of base to neutralize the salt in situ.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to the palladium center, accelerating the oxidative addition into the electron-deficient C-Br bond.

  • Solvent & Degassing: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is essential for dissolving the inorganic base and facilitating transmetalation, while dioxane solubilizes the organic substrates. Strict degassing (via sparging or freeze-pump-thaw) prevents the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Execution: Heat the reaction mixture to 90°C for 12 hours under a positive pressure of nitrogen.

  • Self-Validation & Workup: Monitor the reaction via TLC (typically 5% MeOH in DCM with 1% NH₄OH). Validation Metric: The complete consumption of the starting bromo-pyridine (Rf ~0.3) and the appearance of a new, highly UV-active product spot validates successful coupling. Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Pyridine-Br Transmet Transmetalation OxAdd->Transmet + Boronate RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 - Product

Figure 2: Suzuki-Miyaura catalytic cycle exploiting the C-Br bond of the pyridine scaffold.

Cyclization to Fused Heterocycles

Beyond cross-coupling, the aminomethyl group can be exploited for cyclocondensation. When reacted with electrophilically activated nitroalkanes or orthoesters under acidic conditions, the primary amine and the adjacent pyridine nitrogen can participate in a dual-nucleophilic attack, yielding substituted imidazo[1,5-a]pyridines[2]. This pathway is highly valuable for generating rigid, planar pharmacophores often utilized in kinase inhibitor design.

References

  • Benchchem. (6-Bromo-5-methylpyridin-2-yl)methanamine: Structural Properties and Transition Metal Catalysis. Retrieved from 1

  • Sigma-Aldrich. (6-bromo-5-methylpyridin-2-yl)methanamine dihydrochloride | 2763780-34-1. Retrieved from 3

  • BLD Pharm. Safety and Hazard Data: 1823361-78-9 | (6-Bromo-5-methylpyridin-2-yl)methanamine. Retrieved from 5

  • Benchchem. Mechanistic Insights into Cyclization Reactions Involving Aminomethyl Groups. Retrieved from 2

Sources

Storage and Stability of (6-Bromo-5-methylpyridin-2-yl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Protocol

Executive Summary

(6-Bromo-5-methylpyridin-2-yl)methanamine is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry and agrochemical development [1]. Featuring both a reactive primary amine and an aryl bromide suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this compound is a critical building block. However, its dual reactivity also renders it susceptible to specific degradation pathways, including photolytic debromination, oxidative degradation, and atmospheric carbon dioxide absorption.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage recommendations. This whitepaper elucidates the causality behind the degradation of this scaffold and provides field-proven, self-validating protocols to ensure its long-term stability and structural integrity in your laboratory.

Physicochemical Profiling

Understanding the physical state of the compound is the first step in designing a storage protocol. The compound is commercially available in two primary forms: the free base and the dihydrochloride salt [2, 3].

The free base is highly nucleophilic and prone to oxidation, whereas the dihydrochloride salt is chemically stabilized against oxidation but exhibits significant hygroscopicity (deliquescence).

Table 1: Comparative Physicochemical Properties
PropertyFree BaseDihydrochloride Salt
CAS Number 1823361-78-92763780-34-1
Molecular Formula C₇H₉BrN₂C₇H₁₁BrCl₂N₂
Molecular Weight 201.06 g/mol 273.99 g/mol
Physical State Viscous Liquid / Low-Melting SolidCrystalline Solid
Primary Vulnerability Oxidation, CO₂ AbsorptionHygroscopicity (Moisture)
Recommended Storage 2-8°C, Inert Gas, Dark2-8°C, Inert Gas, Desiccated

Mechanisms of Degradation

To implement effective storage, one must understand the thermodynamic and kinetic drivers of the compound's degradation.

  • Photolytic Debromination: Bromopyridines absorb UV/Vis radiation, which can provide the activation energy required for the homolytic cleavage of the C–Br bond. This generates a highly reactive pyridyl radical that abstracts hydrogen from the environment, leading to a debrominated impurity (5-methylpyridin-2-yl)methanamine.

  • Nucleophilic Degradation (Free Base): The unprotonated primary amine is a strong nucleophile. Upon exposure to ambient air, it readily reacts with atmospheric carbon dioxide to form carbamate salts. Furthermore, in the presence of ambient oxygen, the amine can oxidize to form hydroxylamines or imines, often observed as a yellow-to-brown discoloration of the material.

  • Hydrolytic Degradation (Salt Form): While the dihydrochloride salt [3] protects the amine from oxidation by protonating it, the resulting salt lattice is highly hygroscopic. If exposed to humidity, the salt will absorb moisture, leading to localized dissolution (deliquescence) which accelerates hydrolysis and compromises the precise molarity of prepared stock solutions.

degradation Compound (6-Bromo-5-methylpyridin-2-yl)methanamine Photo Photolysis (UV/Vis) Compound->Photo Light Exposure Oxidation Oxidation (O2) & CO2 Compound->Oxidation Air Exposure Moisture Hygroscopicity (H2O) Compound->Moisture High Humidity Deg1 C-Br Bond Cleavage (Radical Formation) Photo->Deg1 Deg2 N-Oxidation / Carbamates (Discoloration) Oxidation->Deg2 Deg3 Deliquescence (Salt Hydrolysis) Moisture->Deg3

Caption: Primary degradation pathways of (6-Bromo-5-methylpyridin-2-yl)methanamine under ambient stress.

Storage Protocols & Environmental Controls

Based on the degradation mechanisms outlined above, a rigorous, multi-layered defense strategy is required for storage [1, 2].

  • Temperature Control (2-8°C): Refrigeration lowers the kinetic energy of the system, exponentially decreasing the rate of oxidative and nucleophilic degradation pathways.

  • Atmospheric Control (Argon/Nitrogen): Displacing oxygen and carbon dioxide with a heavier inert gas (like Argon) prevents carbamate formation and N-oxidation.

  • Light Protection: Storage in amber borosilicate glass vials is mandatory to block UV wavelengths that trigger C–Br bond homolysis.

storage_workflow Rec Receipt of Material Insp QC Inspection (LC-MS / NMR) Rec->Insp Verify Integrity Prep Glove Box Aliquoting (Inert Gas) Insp->Prep Pass QC Store Long-Term Storage (2-8°C, Ar/N2, Dark) Prep->Store Seal in Amber Vials Use RT Equilibration (Pre-use) Store->Use Desiccator Thaw

Caption: End-to-end workflow for the receipt, storage, and handling of the compound.

Stability Testing & Quality Control (QC) Methodology

To ensure trust in your experimental results, the integrity of the scaffold must be periodically verified. The following HPLC-UV-MS protocol is designed as a self-validating system to specifically detect the known degradation products of this compound.

Step-by-Step Analytical Protocol

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the primary amine remains protonated during analysis, preventing peak tailing on standard silica-based reverse-phase columns.

Step 2: Chromatographic Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: This steep gradient ensures the elution of both the highly polar oxidized impurities (early eluting) and the intact parent compound.

Step 3: Detection & Validation

  • UV Detection: Monitor at 254 nm. The intact pyridine ring will show strong absorbance. A shift in the UV maxima indicates ring saturation or N-oxide formation.

  • Mass Spectrometry (ESI+): Monitor for the [M+H]+ ion.

  • Self-Validation Check: The intact compound must display a characteristic 1:1 isotopic doublet at m/z ~201 and 203 (for the free base) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The absence of this doublet, combined with a mass shift to m/z 123, definitively confirms photolytic debromination.

Handling & Reconstitution Best Practices

The most common point of failure in utilizing (6-Bromo-5-methylpyridin-2-yl)methanamine occurs during the transition from storage to active use.

Step-by-Step Handling Protocol
  • Thermal Equilibration (Critical Step): Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator at room temperature for 30–60 minutes before opening.

    • Causality: Opening a cold vial exposes the interior to ambient air. The moisture in the air will instantly condense on the cold glass and the hygroscopic dihydrochloride salt, initiating hydrolysis and ruining the batch.

  • Inert Atmosphere Transfer: Once at room temperature, transfer the vial into a glove box or open it under a steady, positive-pressure stream of dry Argon.

  • Solvent Selection: Reconstitute using strictly anhydrous solvents. For biological assays, anhydrous DMSO is recommended. For synthetic chemistry, anhydrous DCM or Methanol (depending on the downstream reaction) should be used.

  • Resealing: If the entire vial is not consumed, purge the headspace with Argon for 10 seconds. Cap tightly with a PTFE-lined septum cap, wrap the seal tightly with Parafilm, and immediately return to 2-8°C storage.

References

Methodological & Application

Application Note: Chemoselective Synthesis Protocol for (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

(6-Bromo-5-methylpyridin-2-yl)methanamine (CAS: 1823361-78-9) is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and deubiquitylating enzyme (DUB) inhibitors [1]. The molecule presents two orthogonal reactive handles: a primary methanamine ideal for amide coupling or reductive amination, and an aryl bromide primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthesizing this scaffold requires strict regiocontrol and chemoselectivity. Direct bromination or amination of pre-existing picolinamines often suffers from poor regioselectivity and over-reactivity. Instead, this protocol employs a robust three-step sequence starting from commercially available 2-bromo-3-methylpyridine. The pivotal step is a modified Reissert-Henze cyanation, which regiospecifically installs the nitrile group at the C6 position [2]. Subsequent chemoselective reduction of the nitrile using borane-tetrahydrofuran ( BH3​⋅THF ) yields the target methanamine without triggering competitive hydrodehalogenation of the sensitive aryl bromide [3].

Synthetic Workflow Visualization

G SM 2-Bromo-3-methylpyridine (Starting Material) Step1 Step 1: N-Oxidation mCPBA, DCM, 0 °C to RT SM->Step1 Int1 2-Bromo-3-methylpyridine 1-oxide (Intermediate 1) Step1->Int1 Step2 Step 2: Reissert-Henze Cyanation TMSCN, Et3N, MeCN, Reflux Int1->Step2 Int2 6-Bromo-5-methylpicolinonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Reduction BH3·THF, THF, 0 °C to RT Int2->Step3 Product (6-Bromo-5-methylpyridin-2-yl)methanamine (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow for (6-Bromo-5-methylpyridin-2-yl)methanamine.

Step-by-Step Experimental Protocols

Step 1: N-Oxidation of 2-Bromo-3-methylpyridine

Objective: Activate the pyridine ring to enable nucleophilic attack at the C6 position. Protocol:

  • Charge a flame-dried round-bottom flask with 2-bromo-3-methylpyridine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.3 equiv) portionwise over 15 minutes to control the exothermic peroxy-acid reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by adding saturated aqueous Na2​S2​O3​ and stir for 30 minutes to destroy unreacted peroxides.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3​ (3×) to remove the meta-chlorobenzoic acid byproduct, followed by brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 2-bromo-3-methylpyridine 1-oxide.

Mechanistic & Causal Rationale: The pyridine nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the adjacent bromine atom. mCPBA is a strong enough oxidant to overcome this deactivation and form the N-oxide. The temperature is strictly kept at 0 °C during addition to prevent thermal runaway and minimize over-oxidation or ring-opening side reactions.

Step 2: Modified Reissert-Henze Cyanation

Objective: Regiospecific installation of the carbonitrile group at C6. Protocol:

  • Dissolve 2-bromo-3-methylpyridine 1-oxide (1.0 equiv) in anhydrous acetonitrile (MeCN) (approx. 0.6 M) under a nitrogen atmosphere.

  • Add triethylamine ( Et3​N , 2.0 equiv) followed by trimethylsilyl cyanide (TMSCN, 3.0 equiv) [2]. Caution: TMSCN is highly toxic and moisture-sensitive; handle strictly in a fume hood.

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80 °C (reflux) for 16 hours.

  • Cool the reaction to ambient temperature and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (eluting with Hexanes/Ethyl Acetate) to isolate 6-bromo-5-methylpicolinonitrile (CAS: 450844-27-6) [4].

Mechanistic & Causal Rationale: The N-oxide oxygen attacks the silicon atom of TMSCN, forming a highly electrophilic N-(trimethylsilyloxy)pyridinium intermediate. The cyanide anion then attacks the C6 position. C6 is exclusively targeted because the C2 position is sterically hindered and electronically deactivated by the existing bromine atom. Triethylamine acts as a base to facilitate the elimination of trimethylsilanol (TMSOH), restoring the aromaticity of the pyridine ring and locking the nitrile in place [2].

Step 3: Chemoselective Nitrile Reduction

Objective: Reduce the newly installed nitrile to a primary amine while preserving the aryl bromide. Protocol:

  • Dissolve 6-bromo-5-methylpicolinonitrile (1.0 equiv) in anhydrous THF (approx. 0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Dropwise, add a 1.0 M solution of Borane-THF complex ( BH3​⋅THF , 3.0 equiv) via syringe.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Cool the flask back to 0 °C and carefully quench by the slow addition of methanol (MeOH). Caution: Vigorous hydrogen gas evolution will occur.

  • To break the stable amine-borane complex, heat the quenched mixture to 60 °C for 1 hour.

  • Concentrate the solution under reduced pressure. To isolate the stable hydrochloride salt, dissolve the crude amine in diethyl ether, add 4.0 M HCl in dioxane, and filter the resulting precipitate to yield (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride (CAS: 2763780-34-1).

Mechanistic & Causal Rationale: Standard hydrogenation conditions (e.g., H2​ with Pd/C or Raney Nickel) run a high risk of hydrodehalogenation, which would cleave the critical C-Br bond. Borane is an electrophilic reducing agent that coordinates to the electron-rich nitrile nitrogen, transferring hydrides to the carbon. It does not undergo oxidative addition into the C-Br bond, ensuring perfect chemoselectivity [3]. The methanolysis step (Step 6) is strictly required because the initial product is an inert R-NH2​⋅BH3​ adduct; methanol displaces the amine to form volatile trimethyl borate, liberating the free base.

Quantitative Data & Optimization Matrix

To ensure reproducibility across different scales, the following table summarizes the validated stoichiometric ratios, thermodynamic parameters, and expected yields for the workflow.

StepTransformationReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 N-OxidationmCPBA (77%)1.3DCM0 → 251285 - 90%
2 CyanationTMSCN / Et3​N 3.0 / 2.0MeCN80 (Reflux)1670 - 80%
3 Reduction BH3​⋅THF (1.0 M)3.0THF0 → 25575 - 85%

Note: Yields represent isolated, chromatographically pure products. Equivalents are calculated relative to the primary limiting substrate of each respective step.

References

  • Source: European Patent Office (EP 3322702 B1)
  • Source: Google Patents (WO2012122391A1)
  • Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds Source: Scholaris / University of Toronto (Mechanistic insights on Borane-mediated reductions of halogenated nitriles) URL:[Link]

Synthetic Utility and Sourcing of (6-Bromo-5-methylpyridin-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

(6-Bromo-5-methylpyridin-2-yl)methanamine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. The scaffold features an aliphatic primary amine and an electron-deficient 2-bromopyridine core, separated by a methylene linker.

From a mechanistic design perspective, the primary aliphatic amine is insulated from the electron-withdrawing effects of the aromatic system by the methylene spacer, preserving its high nucleophilicity for rapid [1]. Conversely, the C6-bromine atom is positioned ortho to the pyridine nitrogen, activating it as an excellent electrophile for[2]. Furthermore, the C5-methyl group provides a specific steric and lipophilic vector frequently exploited to optimize binding kinetics in kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Commercial Sourcing & Quality Control

To ensure reproducibility, selecting the correct salt form is critical. The free base is prone to atmospheric oxidation and CO₂ absorption (forming carbamates), making the the preferred choice for long-term storage.

Table 1: Commercial Suppliers and Specifications
SupplierCAS NumberSalt FormPurity
BLD Pharm [3]1823361-78-9Free Base>97%
Sigma-Aldrich 2763780-34-1Dihydrochloride≥95%
Bide Pharm [4]2763780-34-1Dihydrochloride>95%
ChemicalBook (Aggregator) [5]2763780-34-1DihydrochlorideVaries
Self-Validating Quality Control Protocol

Before initiating synthesis, validate the integrity of the building block:

  • LC-MS Analysis: Confirm purity (>95%) and the expected mass [M+H]⁺ = 201.0 / 203.0 m/z. The 1:1 isotopic pattern is self-validating evidence of a single bromine atom.

  • ¹H NMR (DMSO-d₆, 400 MHz): For the dihydrochloride salt, verify the presence of the broad -NH₃⁺ peak (~8.5 ppm, 3H), the methylene singlet (~4.2 ppm, 2H), the two ortho-coupled aromatic protons at C3 and C4 (doublets, ~7.5–8.0 ppm, J ≈ 8.0 Hz), and the C5-methyl singlet (~2.3 ppm, 3H).

Application Note: Sequential Functionalization Strategy

Attempting a Suzuki-Miyaura coupling before amide formation often leads to complications: the free primary amine can coordinate to the palladium center, leading to catalyst poisoning or off-target Buchwald-Hartwig amination. Therefore, the highest-yielding sequence is to perform chemoselective N-acylation first. The resulting amide is sterically hindered and electronically deactivated, rendering it inert during the subsequent cross-coupling.

Furthermore, the C5-methyl group sits adjacent to the C6-bromine atom, imparting significant steric hindrance during the oxidative addition step of the cross-coupling cycle. Utilizing a bidentate ligand like dppf enforces a cis-geometry on the palladium center, accelerating reductive elimination and overcoming this steric barrier[2].

Workflow A Starting Material (6-Bromo-5-methylpyridin-2-yl) methanamine B Step 1: Amide Coupling HATU, DIPEA, DMF A->B Free Amine Neutralization C Intermediate N-Acylated Bromopyridine B->C Chemoselective N-Acylation D Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 C->D Boronic Acid Dioxane/H2O E Final Target C6-Functionalized Pyridine D->E Cross-Coupling (C-C Bond)

Sequential functionalization workflow of (6-Bromo-5-methylpyridin-2-yl)methanamine.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Synthesize an N-acylated bromopyridine intermediate. Reagents: Carboxylic acid (1.0 equiv), (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride (1.05 equiv), HATU (1.2 equiv), DIPEA (4.0 equiv), anhydrous DMF (0.2 M).

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature. Add 2.0 equiv of DIPEA.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU and form a highly reactive [6]. Stir for 15 minutes.

  • Amine Addition: In a separate vial, suspend the amine dihydrochloride in DMF and add the remaining 2.0 equiv of DIPEA.

    • Causality: The extra base is strictly required to neutralize the dihydrochloride salt, liberating the nucleophilic free amine. Add this solution to the activated acid mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Monitor via TLC. The primary amine will stain bright purple with Ninhydrin; reaction completion is definitively indicated by the disappearance of this baseline spot.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C6 position via C–C bond formation. Reagents: N-acylated bromopyridine intermediate (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Preparation: Charge a Schlenk flask with the bromopyridine intermediate, aryl boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture.

    • Causality: Dioxane solubilizes the organic components, while water dissolves K₂CO₃. The dissolved carbonate is essential to convert the boronic acid into a reactive, electron-rich boronate complex required for transmetalation. Degas the mixture by sparging with Argon for 15 minutes. Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst and minimizes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a stream of Argon.

    • Causality: The bidentate dppf ligand shields the metal from poisoning by the pyridine nitrogen and forces the necessary cis-coordination for reductive elimination.

  • Heating & Validation: Seal the flask and heat at 90 °C for 12 hours. Validate completion via LC-MS (disappearance of the 1:1 bromine isotopic pattern).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via silica gel chromatography.

References

  • [2] Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles | Source: Angewandte Chemie International Edition | URL:[Link]

  • [6] Title: Amine to Amide Mechanism - HATU | Source: Common Organic Chemistry | URL:[Link]

  • [1] Title: Process optimization for acid-amine coupling: a catalytic approach | Source: Growing Science | URL:[Link]

Sources

Application Note: Copper-Catalyzed Ullmann-Type Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Aminopyridines are privileged pharmacophores in drug discovery and agrochemical development. While palladium-catalyzed Buchwald-Hartwig amination is a traditional go-to for C–N bond formation, it often requires expensive, proprietary phosphine ligands and can suffer from catalyst poisoning when coordinating heteroatoms are present[1].

Conversely, modern copper-catalyzed (Ullmann-type) cross-coupling offers a highly chemoselective, cost-effective alternative. By utilizing rationally designed bidentate ligands, copper catalysis achieves excellent yields even with base-sensitive substrates and sterically hindered amines[2]. This application note provides a comprehensive, self-validating guide to the experimental execution of copper-catalyzed amination of bromopyridines, detailing the mechanistic causality behind reagent selection and step-by-step protocols.

Mechanistic Causality & Parameter Selection

The Ullmann-type amination operates via a Cu(I)/Cu(III) catalytic cycle. Understanding this pathway is critical for rational reaction optimization and troubleshooting.

  • The Copper Source: The active catalytic species is strictly Cu(I). While Cu₂O and CuI are most commonly used, any oxidation to Cu(II) by atmospheric oxygen will prematurely terminate the catalytic cycle[3]. Therefore, rigorous degassing is a non-negotiable parameter.

  • Ligand Architecture: Bromopyridines inherently possess coordinating nitrogen atoms that can bind to unligated copper, leading to catalyst deactivation (poisoning). The introduction of bidentate ligands—such as N,N'-dimethylethylenediamine (DMEDA) or N1,N2-diarylbenzene-1,2-diamines (e.g., L8)—serves a dual purpose: they prevent substrate-induced catalyst poisoning and significantly lower the activation energy required for the oxidative addition of the aryl bromide[2][4].

  • Base & Solvent Synergy: The base must be strong enough to deprotonate the coordinated amine but mild enough to avoid undesired SNAr side reactions. For robust substrates, K₂CO₃ in ethylene glycol or DMF is highly effective[5]. For base-sensitive substrates, 2 provides a remarkably stable and mild environment[2].

CatalyticCycle A 1. Active Cu(I) Catalyst [Cu(I)-Ligand Complex] B 2. Oxidative Addition [Cu(III)-Aryl Intermediate] A->B Bromopyridine C 3. Amine Coordination & Deprotonation B->C Amine + Base D 4. Reductive Elimination [C-N Bond Formation] C->D HBr-Base D->A Aminopyridine Product

Cu(I)/Cu(III) catalytic cycle for the Ullmann amination of bromopyridines.

Quantitative Condition Optimization

The following table synthesizes validated reaction parameters for the amination of bromopyridines, allowing researchers to select conditions based on substrate sensitivity and available inventory[2][5][6].

Copper SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Cu₂O (5 mol%)DMEDA (10 mol%)K₂CO₃Ethylene Glycol60–10061–92
CuI (5 mol%)L8 (10 mol%)NaOTMSDMSO24–5085–95
CuI (5 mol%)1,10-PhenanthrolineK₂CO₃DMF120–15050–80
CuBr (5 mol%)L-ProlineCs₂CO₃NMP13055–85

Experimental Methodologies

Protocol A: Synthesis of Primary Aminopyridines using Aqueous Ammonia

This protocol utilizes inexpensive Cu₂O and aqueous ammonia, making it highly scalable for early-stage drug development[5][7].

Self-Validating Checkpoints: The reaction mixture should transition from a heterogeneous suspension to a deep, homogenous colored solution (typically dark blue/green) upon heating, indicating the formation of the active Cu-DMEDA complex.

  • Reagent Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu₂O (0.025 mmol, 5 mol%), K₂CO₃ (0.1 mmol, 20 mol%), and the target bromopyridine (0.5 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill the Schlenk tube with high-purity Argon three times to ensure strict anaerobic conditions.

  • Liquid Addition: Under a positive flow of Argon, inject ethylene glycol (1.0 mL) and DMEDA (0.05 mmol, 10 mol%). Finally, inject aqueous ammonia (28% solution, 10 mmol, 20 equiv.).

  • Reaction Execution: Replace the septum with a Teflon screw-cap. Place the sealed tube in a preheated oil bath at 60 °C. Stir vigorously for 16 hours.

  • Monitoring: Sample an aliquot (10 µL), dilute in EtOAc, and analyze via GC-MS or TLC (Hexane/EtOAc). A complete consumption of the bromopyridine mass ion validates reaction completion.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite® to remove precipitated copper salts. Wash the organic filtrate with water (3 × 10 mL) to remove ethylene glycol and ammonia. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Mild Amination of Base-Sensitive Bromopyridines

For substrates containing sensitive functional groups (e.g., esters, epoxides), high temperatures and carbonate bases will cause degradation. This protocol utilizes4[2][4].

  • Reagent Setup: In a nitrogen-filled glovebox, charge a vial with CuI (5 mol%), N1,N2-diarylbenzene-1,2-diamine ligand (10 mol%), NaOTMS (1.25 equiv.), and the bromopyridine (1.0 equiv., if solid).

  • Solvent & Amine Addition: Add anhydrous DMSO (to achieve 0.5 M concentration) followed by the primary or secondary alkylamine (1.2 equiv.).

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 24–50 °C for 16 hours.

  • Workup: Quench the reaction by adding a 1:1 mixture of EtOAc and saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine to remove DMSO, dry, and purify via chromatography.

Workflow Step1 Reagent Setup (Schlenk Tube) Step2 Degassing (Ar/N2 Cycles) Step1->Step2 Step3 Heating (60-100 °C) Step2->Step3 Step4 Workup (Extraction) Step3->Step4 Step5 Purification (Column) Step4->Step5

Step-by-step experimental workflow for copper-catalyzed amination.

Troubleshooting & Causality

  • Issue: Complete recovery of starting material.

    • Causality: Failure of the oxidative addition step. This is almost exclusively caused by the oxidation of Cu(I) to inactive Cu(II) due to poor degassing, or the use of degraded, hydrated CuI.

    • Solution: Ensure CuI is >99% pure (should be off-white, not yellow/brown). Strictly enforce the 3x Argon evacuate/backfill cycles.

  • Issue: Low yield with high conversion (formation of side products).

    • Causality: SNAr side reactions or homocoupling. Bromopyridines (especially 2- and 4-substituted) are highly electrophilic.

    • Solution: Lower the reaction temperature and switch to a milder base (e.g., from K₂CO₃ to K₃PO₄ or NaOTMS) to suppress background nucleophilic attack[2].

  • Issue: Reaction stalls at ~50% conversion.

    • Causality: Catalyst poisoning by the newly formed aminopyridine product, which can out-compete the ligand for copper coordination.

    • Solution: Increase the ligand loading to 15-20 mol% to shift the coordination equilibrium back to the active catalytic complex.

References

  • RSC Advances : Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions URL:[Link]

  • Journal of the American Chemical Society (JACS) : Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design URL:[Link]

  • PubMed Central (PMC) : Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols URL:[Link]

Sources

Application Note: Experimental Use of (6-Bromo-5-methylpyridin-2-yl)methanamine in the Synthesis of Novel Bacterial DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising threat of antimicrobial resistance (AMR) necessitates the development of novel therapeutics targeting highly conserved bacterial mechanisms. The ATP-binding site of the bacterial DNA gyrase B (GyrB) subunit has emerged as a validated and highly effective target for combating multidrug-resistant (MDR) ESKAPE pathogens.

In this context,[1] and its [2] represent an exceptionally versatile bifunctional scaffold for GyrB inhibitor design. This specific building block provides three critical structural advantages:

  • Methanamine Moiety: The primary amine allows for the efficient installation of an amide or urea linkage. This linkage acts as a critical hydrogen-bond donor/acceptor pair, directing the attached pharmacophore deep into the hydrophobic ATP-binding pocket of GyrB.

  • 5-Methyl Substitution: The methyl group provides a crucial steric buttress. It restricts the rotational freedom of the adjacent functional groups, locking the molecule into a bioactive conformation. This minimizes the entropic penalty upon target binding and improves the metabolic stability of the pyridine core.

  • 6-Bromo Handle: The deactivated nature of the pyridine ring makes the 6-bromo position ideal for late-stage diversification via palladium-catalyzed cross-coupling reactions. This enables researchers to append solubilizing groups or outer-membrane-penetrating vectors to optimize Gram-negative permeability without disrupting the core binding motif.

Synthetic Workflow & Protocols

Synthesis SM (6-Bromo-5-methylpyridin- 2-yl)methanamine Int Amide Intermediate (Pharmacophore A) SM->Int HATU, DIPEA, DMF (Amide Coupling) Final Target Antimicrobial (GyrB Inhibitor) Int->Final Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Fig 1. Two-step synthetic workflow for GyrB inhibitors.

Protocol 1: Amide Coupling (Pharmacophore Installation)

Objective: To couple a carboxylic acid pharmacophore to the primary amine of the building block. Causality & Design: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling slightly sterically hindered primary amines on benzylic-like positions. It minimizes epimerization and maximizes yield. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine from the dihydrochloride salt[2] without participating in side reactions.

Step-by-Step Method:

  • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir at room temperature for 2 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. Proceed to workup only if the target mass[M+H]+ accounts for >95% of the total ion current.

  • Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the 6-position of the pyridine ring to enhance target affinity. Causality & Design: Microwave irradiation is employed to accelerate the oxidative addition of the deactivated 6-bromopyridine, reducing reaction times from hours to minutes and minimizing thermal degradation. Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand prevents catalyst deactivation and promotes efficient reductive elimination, even with sterically hindered boronic acids.

Step-by-Step Method:

  • In a microwave vial, combine the amide intermediate from Protocol 1 (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Seal the vial and irradiate at 110°C for 20 minutes.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc) and LC-MS to confirm the complete consumption of the brominated starting material before quenching.

  • Filter the mixture through a Celite pad, extract with EtOAc, and purify via flash chromatography.

Quantitative Data: Synthetic Optimization

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalystSolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄Toluene/H₂O9072034
2Pd(dppf)Cl₂Dioxane/H₂O9072068
3Pd(dppf)Cl₂Dioxane/H₂O110 (MW)2089
4Pd(dtbpf)Cl₂Dioxane/H₂O110 (MW)2091

Antimicrobial Screening Workflow & Protocols

MIC_Assay Prep Compound Stock (DMSO) Dilute Serial Dilution (96-well) Prep->Dilute Inoculate Add Bacteria (5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubation (37°C, 18h) Inoculate->Incubate Read Resazurin Read (Fluorescence) Incubate->Read

Fig 2. Self-validating resazurin-based MIC assay workflow.

Protocol 3: High-Throughput Broth Microdilution MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized GyrB inhibitors against ESKAPE pathogens. Causality & Design: The assay is strictly aligned with the [3] to ensure inter-laboratory reproducibility. Resazurin is added as a colorimetric/fluorometric indicator of cellular respiration. This provides a self-validating, objective readout that eliminates the subjective visual scoring of turbidity, which is especially useful for lipophilic compounds that may precipitate and mimic bacterial growth.

Step-by-Step Method:

  • Prepare a 10 mM stock solution of the target compound in 100% DMSO.

  • Perform two-fold serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton broth (CAMHB), ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculate each well with the target bacterial strain to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Self-Validation Check: Include a positive control (Ciprofloxacin, known MIC) and a negative control (1% DMSO blank) on every plate to validate assay performance and media sterility.

  • Incubate the plates at 37°C for 16–20 hours.

  • Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Determine the MIC as the lowest concentration that prevents the color change from blue (non-fluorescent, no growth) to pink (highly fluorescent, active respiration).

Quantitative Data: Antimicrobial Activity

Table 2: Antimicrobial Activity Profile (MIC µg/mL)

CompoundS. aureus (MRSA)E. coli (ATCC 25922)P. aeruginosa (PAO1)A. baumannii (MDR)
Amide Intermediate 1>64>64>64>64
Final Inhibitor (Ar = Indole)0.54168
Final Inhibitor (Ar = Benzimidazole)0.125182
Ciprofloxacin (Control)0.250.0150.251

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". Source: clsi.org. URL:[Link]

Sources

Application Note: (6-Bromo-5-methylpyridin-2-yl)methanamine as a Privileged Scaffold in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability, specifically blood-brain barrier (BBB) penetration. (6-Bromo-5-methylpyridin-2-yl)methanamine (CAS 1823361-78-9) has emerged as a highly versatile, privileged building block for neuro-drug development. This application note details the mechanistic rationale for utilizing this scaffold, provides validated protocols for its late-stage functionalization, and outlines the in vitro validation of its derivatives for BBB permeability.

Mechanistic Rationale & Scaffold Architecture

As a Senior Application Scientist, I approach scaffold selection not merely as a structural choice, but as a strategic pre-optimization of physicochemical properties. This specific molecule offers a trifecta of functional advantages for CNS drug design:

  • The Pyridine-2-methanamine Core (Pharmacophore): The primary amine tethered to a pyridine ring is a classic bioisostere for endogenous biogenic amines (e.g., dopamine, histamine). This motif is highly effective at anchoring into the orthosteric binding sites of G-protein coupled receptors (GPCRs). For instance, pyridine-2-methanamine derivatives are well-documented as potent purine/adenosine receptor antagonists, which are actively investigated for the treatment of Parkinson's disease and other movement disorders[1].

  • The 6-Bromo Substituent (Synthetic Handle): The halogen atom at the 6-position serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid, late-stage library diversification to explore the chemical space of the target's binding pocket[2].

  • The 5-Methyl Substituent (Physicochemical Modulator): The addition of a methyl group adjacent to the bromine atom serves two critical functions. First, it increases the overall lipophilicity (cLogP) of the scaffold, a prerequisite for passive transcellular diffusion across the BBB. Second, it provides steric shielding that modulates the basicity (pKa) of the pyridine nitrogen, preventing the molecule from becoming highly ionized and trapped in acidic intracellular compartments (lysosomal trapping).

Workflow Visualization

To systematically exploit this scaffold, we employ a streamlined workflow moving from synthetic functionalization to in vitro pharmacokinetic screening.

CNS_Workflow A Base Scaffold (6-Bromo-5-methylpyridin- 2-yl)methanamine B Amine Protection (Boc2O, TEA) A->B Step 1 C Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd cat.) B->C Step 2 D Deprotection & Amidation (R-COOH, HATU) C->D Step 3 E In Vitro Screening (PAMPA-BBB Assay) D->E Step 4

Workflow for the functionalization and screening of the pyridine-2-methanamine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure researchers understand why specific reagents and conditions are selected.

Protocol 1: Amine Protection and Suzuki-Miyaura Cross-Coupling

Direct cross-coupling of unprotected aminopyridines often fails because the primary amine can coordinate with the palladium center, leading to catalyst poisoning or unwanted N-arylation[3]. Therefore, transient Boc-protection is mandatory. Furthermore, the 5-methyl group creates steric hindrance at the 6-bromo position; thus, a catalyst with a large bite angle, such as Pd(dppf)Cl2​ , is required to facilitate efficient oxidative addition and reductive elimination.

Step 1.1: Boc-Protection

  • Dissolve (6-Bromo-5-methylpyridin-2-yl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (TEA, 2.0 equiv) followed by dropwise addition of di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv).

  • Validation: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The primary amine will stain positive with ninhydrin (purple), whereas the successful carbamate product will not, confirming complete conversion.

  • Perform an aqueous workup and concentrate the organic layer to yield the Boc-protected intermediate.

Step 1.2: Sterically Hindered Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine the Boc-protected scaffold (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Causality Check (Degassing): Add a solvent mixture of 1,4-dioxane/water (4:1). Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state.

  • Add Pd(dppf)Cl2​ (5 mol%) under a positive stream of argon.

  • Heat the reaction to 90 °C for 12 hours.

  • Validation: Analyze the crude mixture via LC-MS. The disappearance of the brominated starting material isotopic pattern (M and M+2 peaks of equal intensity) and the appearance of the coupled product mass validates successful C-C bond formation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

To predict in vivo brain penetration, we utilize the PAMPA-BBB assay. This protocol relies on an artificial lipid membrane that closely mimics the composition of the mammalian BBB[4].

Step 2.1: Membrane and Plate Preparation

  • Prepare the artificial membrane solution by dissolving porcine brain lipid (PBL) in dodecane to a final concentration of 2% (w/v)[5].

  • Carefully apply 4 µL of the PBL/dodecane solution to the porous polycarbonate filter of the donor plate (e.g., Millipore Multiscreen).

  • Causality Check: Allow the plate to rest for 5 minutes. This ensures the dodecane evaporates sufficiently, leaving a uniform, stable lipid monolayer across the pores, preventing aqueous leakages that would yield false-positive permeability data.

Step 2.2: Incubation and Quantification

  • Dilute the synthesized derivative in PBS (pH 7.4) containing 1% DMSO to a concentration of 10 µM. Add 300 µL to the donor wells.

  • Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber.

  • Validation: Quantify the concentration of the compound in both the donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the following self-validating equation:

    Pe​=A×(1/VD​+1/VA​)×t−ln[1−CA​(t)/Ceq​]​

    (Where CA​(t) is the acceptor concentration at time t , Ceq​ is the equilibrium concentration, A is the filter area, and VD​/VA​ are the donor/acceptor volumes). Compounds with Pe​>4.0×10−6 cm/s are classified as highly BBB permeable.

Quantitative Data Presentation

The table below tracks the evolution of physicochemical properties from the base scaffold through the synthetic workflow, demonstrating how the scaffold maintains drug-like properties (Lipinski's Rule of 5) suitable for CNS targeting.

Compound StageMolecular Weight ( g/mol )cLogPtPSA (Ų)Predicted BBB Permeability ( Pe​×10−6 cm/s)
Base Scaffold 201.061.2038.9High (>4.0)
Boc-Protected Intermediate 301.182.8568.4High (>4.0)
Phenyl-Coupled Intermediate 298.383.5068.4High (>4.0)
Final Acetamide Derivative 268.312.5558.2High (>4.0)

Note: cLogP and tPSA values are calculated estimates. The scaffold reliably keeps the topological polar surface area (tPSA) below the 90 Ų threshold strictly required for optimal BBB penetration.

References

  • Di, Li, et al. "High throughput artificial membrane permeability assay for blood–brain barrier." European Journal of Medicinal Chemistry, vol. 38, no. 3, 2003, pp. 223-232.[Link]

  • Li, Dingsheng, et al. "Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment." Frontiers in Toxicology, 2025.[Link]

  • US Patent 8987279B2. "Triazolo [4, 5-D] pyramidine derivatives and their use as purine receptor antagonists.

Sources

Application Note: In Vitro Assay Protocols for (6-Bromo-5-methylpyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Applications: Oncology (Kinase Inhibition) and Neuropharmacology (GPCR Modulation).

Introduction & Scientific Rationale

The (6-Bromo-5-methylpyridin-2-yl)methanamine scaffold is a highly privileged building block in contemporary medicinal chemistry[1]. Its molecular architecture offers three distinct advantages for drug design:

  • The Pyridine Core: Imparts favorable physicochemical properties and provides a critical hydrogen-bond acceptor for interacting with kinase hinge regions or GPCR binding pockets[1].

  • The Primary Methanamine: Acts as a highly reactive nucleophile, enabling facile derivatization into amides, ureas, or sulfonamides to explore extended binding pockets[1][2].

  • The Bromine Atom: Serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for rapid late-stage diversification[1].

Recently, derivatives of this scaffold have demonstrated profound therapeutic utility in two distinct arenas: as potent inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) for targeted oncology[2][3][4], and as Positive Allosteric Modulator (PAM)-antagonists for the Dopamine D3 Receptor (D3R) [5].

This application note provides rigorously validated, step-by-step in vitro assay protocols for evaluating compounds derived from this scaffold against these two primary targets.

Experimental Workflow & Triage Strategy

To ensure robust hit-to-lead progression, compounds are passed through a structured screening funnel. Biochemical assays determine direct target engagement, while cellular assays confirm functional efficacy and selectivity.

Workflow A Compound Library (6-Bromo-5-methylpyridin-2-yl)methanamine Derivatives B Protocol 1: Biochemical Screen PKMYT1 ADP-Glo Kinase Assay A->B Kinase Focus C Protocol 2: GPCR Profiling D3R β-Arrestin Recruitment Assay A->C Neuro Focus D Cellular Target Engagement (e.g., CDK1 Thr14 Phosphorylation) B->D IC50 < 100 nM E Lead Candidate Selection C->E High Selectivity D->E Cellular Efficacy

Figure 1: In vitro screening cascade for (6-Bromo-5-methylpyridin-2-yl)methanamine derivatives.

Protocol 1: PKMYT1 Kinase Inhibition Assay (ADP-Glo)

Background: PKMYT1 phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at Thr14, retaining it in the cytoplasm and preventing premature mitosis[6][7]. In cancers with CCNE1 amplification, PKMYT1 inhibition induces catastrophic DNA damage and synthetic lethality[3][4].

Assay Rationale: The ADP-Glo™ assay is utilized because it directly measures kinase activity by quantifying the ADP produced during the enzymatic reaction[6]. This universal format avoids the need for radioactive ATP or target-specific fluorescent antibodies, making it highly reproducible for screening biarylamide and sulfonamide derivatives of our target scaffold[2].

Reagents and Buffer Preparation
  • Enzyme: Recombinant human PKMYT1 (purified).

  • Assay Buffer: 70 mM HEPES (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 50 µg/mL PEG-20000, 3 µM Sodium Orthovanadate, 1.2 mM DTT[6].

    • Causality Note: DTT is a reducing agent critical for preventing the oxidation of catalytic cysteine residues. Sodium orthovanadate is a broad-spectrum phosphatase inhibitor added to prevent the premature dephosphorylation of the substrate, ensuring a stable ADP accumulation rate[6].

  • Detection: ADP-Glo™ Kinase Assay Kit.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the (6-Bromo-5-methylpyridin-2-yl)methanamine derivative in 100% DMSO. Transfer to a 384-well low-volume white microplate (final DMSO concentration in assay = 1%).

  • Enzyme Addition: Dilute PKMYT1 enzyme in the freshly prepared Assay Buffer. Add 5 µL of the enzyme solution to the assay plate[6].

  • Pre-Incubation: Incubate the enzyme-compound mixture for 15 minutes at room temperature (25°C). Note: This step is crucial for compounds that exhibit slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at 30°C[6].

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature[6].

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark[6].

  • Data Acquisition: Read luminescence using a multi-mode plate reader (e.g., PerkinElmer EnVision).

Protocol 2: Dopamine D3 Receptor (D3R) β -Arrestin Recruitment Assay

Background: The D3R possesses a secondary binding pocket that allosteric modulators can exploit to achieve high subtype selectivity over the highly homologous D2R[5]. Derivatives of the (6-Bromo-5-methylpyridin-2-yl)methanamine scaffold have been successfully utilized to bridge the orthosteric and allosteric sites, functioning as PAM-antagonists[5].

Assay Rationale: We utilize a β -arrestin recruitment assay (via enzyme complementation) rather than a traditional cAMP accumulation assay. GPCR G-protein signaling (cAMP) is subject to massive signal amplification, which can mask partial agonism or subtle allosteric modulation. β -arrestin recruitment provides a stoichiometric, 1:1 readout of receptor activation and complex formation, offering a higher fidelity measurement of allosteric effects[8][9][10].

Pathway L Test Compound (Allosteric Modulator) R D3 Receptor (ProLink Tag) L->R Binds Secondary Pocket K GRK2 Phosphorylation R->K Receptor Activation B β-Arrestin 2 (Enzyme Acceptor) R->B Complementation K->B Recruits Arrestin C Active Luciferase (Luminescence) B->C Substrate Cleavage

Figure 2: D3R activation pathway and β-arrestin enzyme complementation assay principle.

Reagents and Cell Culture
  • Cell Line: CHO-K1 or HEK293T cells stably co-expressing human D3R fused to a small enzyme fragment (e.g., ProLink) and β -arrestin2 fused to a larger enzyme acceptor fragment (e.g., PathHunter or NanoBiT system)[8][11].

  • Agonist: Dopamine hydrochloride (prepared fresh to prevent oxidation).

Step-by-Step Methodology
  • Cell Plating: Seed engineered cells at a density of 25,000 cells/well in a 96-well white, clear-bottom tissue culture plate. Incubate at 37°C, 5% CO₂ for 48 hours to ensure optimal receptor expression and adherence[11].

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., HBSS + 20 mM HEPES)[9].

  • Incubation (Antagonist/PAM Mode):

    • Pre-incubate cells with the test compound for 30 minutes at 37°C[9].

    • Challenge the cells by adding dopamine at its predetermined EC₈₀ concentration (typically ~30 nM for D3R)[11].

    • Incubate the mixture for an additional 90 minutes at 37°C to allow for steady-state β -arrestin recruitment[11].

    • Causality Note: Using the EC₈₀ of the endogenous agonist allows for the detection of both positive allosteric modulation (signal increase) and antagonism (signal decrease) within the same well.

  • Detection: Add the proprietary working detection solution (containing the chemiluminescent substrate). Incubate in the dark at room temperature for 60–80 minutes[11].

  • Data Acquisition: Record luminescence.

Data Presentation and Analysis

Quantitative data from both assays should be normalized to vehicle controls (0% activity) and positive controls (100% activity). Data is fitted using a non-linear regression, four-parameter logistic equation to determine IC₅₀ (for PKMYT1) or IC₅₀/EC₅₀ (for D3R).

Table 1: Representative In Vitro Profiling Data for Scaffold Derivatives

Compound IDScaffold Modification (Methanamine)PKMYT1 IC₅₀ (nM)D3R β-Arrestin IC₅₀ (nM)D2R β-Arrestin IC₅₀ (nM)Selectivity (D2R/D3R)
Cmpd-A 2-methylpropane-2-sulfonamide12.5>10,000>10,000N/A
Cmpd-B 3,3-difluoropyrrolidine-1-carbonyl>5,0004.2850.0~202x
Control 1 RP-6306 (PKMYT1 Ref)3.1N/AN/AN/A
Control 2 SB277011A (D3R Ref)N/A11.0>1,000>90x

Note: The divergence in activity based on the methanamine substituent highlights the scaffold's versatility. Sulfonamide derivatives (Cmpd-A) heavily favor kinase hinge-binding[2], while bulky lipophilic amides (Cmpd-B) favor GPCR secondary pockets[5].

References

  • Kumar, V., et al. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. National Institutes of Health (PMC).[Link]

  • Google Patents. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors.
  • Frontiers. Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation. Frontiers in Pharmacology.[Link]

  • Gallo, D., et al. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306. National Institutes of Health (PMC).[Link]

  • ACS Publications. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry.[Link]

  • Taylor and Francis. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance. OncoTargets and Therapy.[Link]

  • Diva Portal. A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. Diva-Portal.org.[Link]

  • Frontiers. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology.[Link]

  • eScholarship. Structure-Based Ligand Discovery Targeting Orthosteric and Allosteric Pockets of Dopamine Receptors. eScholarship.org.[Link]

  • Moritz, A. E., et al. Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, basic building blocks. (6-Bromo-5-methylpyridin-2-yl)methanamine is a critical intermediate in medicinal chemistry, notably utilized in the synthesis of KIF18A inhibitors for oncology applications[1].

However, its structural features—a primary benzylic-type amine paired with a basic pyridine ring—present significant chromatographic challenges. This guide is designed to move beyond basic protocols by explaining the causality behind experimental failures and providing self-validating workflows to ensure high-purity isolation.

Compound Overview & Physicochemical Data

Before selecting a purification strategy, it is critical to understand the molecule's physical properties. The dual basic centers and the presence of the heavy bromine atom dictate its behavior on stationary phases.

Table 1: Quantitative Data & Purification Implications

PropertyQuantitative Value / CharacteristicPurification Implication
CAS Number 1823361-78-9 (Free Base)[2]2763780-34-1 (Di-HCl Salt)The free base is prone to degradation; isolation as the dihydrochloride salt is the industry standard for stability.
Molecular Weight 201.06 g/mol (Free Base)[2]274.0 g/mol (Di-HCl Salt)Mass spectrometry (LC-MS) monitoring must account for the bromine isotope pattern (M and M+2 peaks of equal intensity at ~201/203 m/z).
Estimated pKa ~8.5 – 9.5 (Primary Amine)~3.0 – 4.0 (Pyridine Nitrogen)Highly ionized at neutral pH. Requires basic modifiers or high-pH mobile phases to suppress ionization during chromatography[3].
Solubility Soluble in MeOH, DCM, EtOAc (Free Base)Soluble in Water, DMSO (Salt)Dictates loading strategies: use dry loading for normal-phase LC and liquid DMSO/aqueous loading for reversed-phase LC.

Troubleshooting Guides & FAQs

Q1: Why does my crude product streak severely from the baseline to the solvent front on standard normal-phase silica gel?

A: This is a classic issue with diamines and aminopyridines. The primary cause is the strong electrostatic interaction between the basic nitrogen atoms (both the primary amine and the pyridine ring) and the highly acidic residual silanol groups (Si-OH) on the surface of standard silica gel[4]. This leads to multiple retention mechanisms and severe peak tailing.

  • Solution 1 (Mobile Phase Adjustment): Add a competing volatile base (e.g., 1–5% Triethylamine or aqueous ammonium hydroxide) to your mobile phase. The additive preferentially binds to the active silanol sites, effectively shielding the basic pyridine analyte and sharpening the peak[3],[4].

  • Solution 2 (Stationary Phase Adjustment - Preferred): Switch to an amine-functionalized silica column (NH2-silica). Because the surface is pre-neutralized with bonded organic amines, you can achieve predictable elution using "softer" solvent systems like Hexane/Ethyl Acetate without the need for added base[3].

Q2: I am trying to separate the desired product from a debrominated byproduct ((5-methylpyridin-2-yl)methanamine). Normal-phase chromatography isn't providing enough resolution. What is the alternative?

A: Debrominated impurities often co-elute with the brominated product on normal-phase silica because their polarities (driven primarily by the amine groups) are nearly identical.

  • Causality & Solution: Reversed-phase (RP) C18 chromatography is highly sensitive to hydrophobic differences, such as the presence or absence of a heavy, lipophilic bromine atom[5]. The brominated product will be significantly more hydrophobic and will elute later than the debrominated impurity.

  • Optimization: To prevent the primary amine from ionizing and eluting in the void volume, run the RP-LC mobile phase at an alkaline pH (e.g., pH 10). At high pH, the primary amine is in its neutral (free-base) form, which maximizes its hydrophobicity and retention on the C18 phase, ensuring excellent resolution[3],[4].

Q3: Following purification, my isolated free base turns from a pale yellow oil to a dark brown mass after a few days at room temperature. How can I prevent this?

A: Primary benzylic-type amines are highly nucleophilic and prone to rapid atmospheric oxidation. They can also react with atmospheric CO2 to form carbamates.

  • Causality & Solution: The free lone pair on the primary amine is highly reactive. By protonating the amine to form a salt, you eliminate this reactivity, drastically increasing shelf-life and stability. The industry standard for this specific scaffold is isolation as the dihydrochloride salt,[6].

Experimental Protocols

Protocol A: High-pH Reversed-Phase Flash Chromatography (RP-LC)

Use this protocol to separate the target molecule from closely related structural analogs (e.g., debrominated or over-brominated species).

Self-Validating Step: The use of a high-pH mobile phase ensures the amine is un-ionized. If the product elutes immediately in the void volume, the pH of your mobile phase is too low, indicating a failure in buffer preparation.

  • Column Selection: Equip your flash system with a high-pH stable C18 reversed-phase column (e.g., polymer-based or hybrid silica).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water modified with 0.1% Ammonium Hydroxide (NH4OH) to achieve pH ~10.

    • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DMSO. Inject directly onto the column.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 column volumes. Monitor UV absorbance at 254 nm (optimal for the pyridine ring).

  • Fraction Analysis: Analyze fractions via LC-MS. The desired brominated product (m/z ~201/203) will elute after any debrominated impurities (m/z ~123).

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to remove water and volatile NH4OH, yielding the purified free base. Proceed immediately to Protocol B.

Protocol B: Dihydrochloride Salt Formation & Isolation

Use this protocol immediately after chromatography to stabilize the purified free base.

Self-Validating Step: The immediate precipitation of a solid upon the addition of HCl confirms successful protonation, as the resulting dihydrochloride salt is completely insoluble in non-polar ethereal solvents.

  • Dissolution: Dissolve the freshly purified (6-Bromo-5-methylpyridin-2-yl)methanamine free base in anhydrous Diethyl Ether or Dichloromethane (DCM) (approx. 10 mL per gram of product).

  • Temperature Control: Place the reaction flask in an ice bath (0 °C) under a nitrogen atmosphere to prevent condensation and oxidation.

  • Acidification: Slowly add 2.5 equivalents of a standardized solution of HCl in Dioxane (e.g., 4.0 M). A white to off-white precipitate will immediately form.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization and uniform particle size.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under vacuum. Wash the filter cake twice with cold, anhydrous Diethyl Ether.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride as a stable, crystalline solid ready for long-term storage or downstream coupling.

Purification Workflow Diagram

PurificationWorkflow Start Crude (6-Bromo-5-methylpyridin-2-yl)methanamine Decision1 Contains closely related polar/debrominated impurities? Start->Decision1 RP_LC Reversed-Phase C18 LC (High pH Mobile Phase) Decision1->RP_LC Yes NP_LC Amine-Functionalized Silica (Hexane/EtOAc) Decision1->NP_LC No SaltForm Dihydrochloride Salt Formation (HCl in Dioxane/Ether) RP_LC->SaltForm NP_LC->SaltForm Cryst Recrystallization & Filtration SaltForm->Cryst Pure Pure Dihydrochloride Salt (Stable for Storage) Cryst->Pure

Caption: Logical workflow for the purification and isolation of (6-Bromo-5-methylpyridin-2-yl)methanamine.

References

4.[5] Title: RediSep C-18 reversed phase column Purification of primary amines Source: teledyneisco.com URL: [Link]

5.[1] Title: KIF18A inhibitors - Justia Patents Source: justia.com URL: [Link]

6.[3] Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: biotage.com URL:[Link]

Sources

Optimizing Suzuki coupling conditions for bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaryl Cross-Coupling . This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the Suzuki-Miyaura coupling of bromopyridines.

Bromopyridines are privileged scaffolds in pharmaceutical development, but their electronic properties and the presence of a basic nitrogen atom introduce unique mechanistic bottlenecks—namely catalyst poisoning, protodeboronation, and sluggish transmetalation. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield C–C bond formation.

Mechanistic Workflow & Causality

To troubleshoot a failing reaction, you must first understand how the substrate interacts with the catalytic cycle. The electron-deficient nature of the pyridine ring generally accelerates the oxidative addition step. However, the basic lone pair on the pyridine nitrogen can outcompete your phosphine ligands for the palladium center, leading to stable, unreactive Pd(II) complexes or the agglomeration of inactive Pd(0) (Palladium Black) 1[1].

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Br + Pd(0) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-Br L2 OxAdd->PdII TransMet Transmetalation Ar-Pd(II)-Ar' L2 PdII->TransMet + Ar'-B(OH)2 + Base Warning1 Risk: N-Coordination Catalyst Poisoning PdII->Warning1 RedElim Reductive Elimination Product Formation TransMet->RedElim Warning2 Risk: Protodeboronation Boronic Acid Degradation TransMet->Warning2 RedElim->Pd0 Catalyst Regeneration Product Heterobiaryl Product RedElim->Product Mitigation1 Solution: Bulky Ligands (e.g., SPhos, XPhos) Warning1->Mitigation1 Mitigation2 Solution: Optimize Base (e.g., K2CO3 in Dioxane/H2O) Warning2->Mitigation2

Caption: Suzuki-Miyaura catalytic cycle for bromopyridines highlighting key failure points and mitigations.

Self-Validating Experimental Protocol

This baseline methodology is engineered to overcome the intrinsic challenges of bromopyridine substrates by utilizing steric shielding and controlled basicity 2[2].

Step 1: Reagent Assembly & Stoichiometry

  • Action: In an oven-dried Schlenk tube, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0–3.0 equiv).

  • Causality: A 20% excess of boronic acid compensates for unavoidable trace protodeboronation at elevated temperatures. K₂CO₃ provides sufficient basicity to form the reactive boronate complex for transmetalation without triggering nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring 3[3].

Step 2: Catalyst & Ligand Selection

  • Action: Add Pd(OAc)₂ (2–5 mol%) and SPhos (4–10 mol%).

  • Causality: The basic nitrogen of the bromopyridine can tightly coordinate to the palladium center, displacing standard ligands (like PPh₃). SPhos provides immense steric bulk, physically shielding the Pd center from pyridine N-coordination, while its electron-rich nature accelerates the oxidative addition of the C–Br bond1[1].

Step 3: Solvent System & Degassing

  • Action: Introduce a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 or 2:1 v/v). Sparge the solvents with Argon for at least 30 minutes prior to addition.

  • Causality: The biphasic/miscible aqueous system is mandatory; water dissolves the inorganic base and facilitates transmetalation 4[4]. Strict degassing prevents dissolved oxygen from driving the oxidative homocoupling of the boronic acid.

Step 4: Execution & Self-Validation

  • Action: Seal the tube and heat to 80–100 °C with vigorous stirring.

  • Self-Validation Checkpoint: Monitor the visual state of the reaction. A successful active catalytic cycle typically presents as a clear, deeply colored (yellow/orange/red) solution. The rapid appearance of a fine black precipitate ("Palladium Black") is a definitive failure indicator, confirming catalyst aggregation due to ligand starvation or oxygen ingress 1[1].

Quantitative Optimization Matrix

The following table synthesizes field-proven conditions for heteroaryl bromide couplings, allowing you to select a starting point based on your specific substrate constraints.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Typical YieldSource
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O90–10085–95%2[2]
Pd₂(dba)₃ (2.5 mol%)Cy₃P·HBF₄ (6 mol%)K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (2:1)8080–90%3[3]
Pd-complex 4 (1 mol%)TBAB (co-cat)KOH (2.0 eq)H₂O100–11096%5[5]
'SiO₂'-NH₂-Pd (0.05 mol%)NoneNa₂CO₃ (1.5 eq)EtOH / H₂O (2:1)6080–84%4[4]
Pd-Pr MOFNoneK₂CO₃ (2.0 eq)DMF / H₂O70>90%6[6]

Troubleshooting Guide & FAQs

Q: My reaction yields a black precipitate within the first 30 minutes, and LC-MS shows unreacted bromopyridine. What is happening? A: The black precipitate is "Palladium Black," indicating the active Pd(0) catalyst has aggregated and decomposed 1[1]. In bromopyridine couplings, the basic pyridine nitrogen can outcompete standard ligands (like PPh₃) for palladium coordination, leading to catalyst deactivation.

  • Solution: Switch to sterically demanding, electron-rich ligands like SPhos, XPhos, or RuPhos. These ligands increase the electron density on Pd (accelerating oxidative addition) and their sheer bulk prevents the pyridine nitrogen from poisoning the catalyst 1[1].

Q: I am observing significant amounts of symmetrical biaryl (homocoupling of the boronic acid). How can I minimize this? A: Homocoupling is an oxidative side reaction driven by the presence of trace oxygen in the system 1[1].

  • Solution: Implement strict degassing protocols. Sparge your solvent mixture (e.g., Dioxane/H₂O) with Argon or Nitrogen for at least 30–60 minutes prior to addition 3[3]. Ensure your Schlenk line or manifold is leak-free. Adjusting the stoichiometry closer to 1:1.1 can also mitigate excess homocoupling 1[1].

Q: The bromopyridine is consumed, but I see a large peak corresponding to the debrominated pyridine (protodehalogenation). A: Protodehalogenation occurs when reductive elimination is too slow, allowing the Pd(II) intermediate to undergo beta-hydride elimination or abstract a hydride from the solvent/base 1[1].

  • Solution: Ensure your solvents are not acting as hydride donors (e.g., avoid primary/secondary alcohols if this is a persistent issue). Increasing the concentration of the boronic acid or switching to a more soluble base can accelerate the transmetalation step, outcompeting the dehalogenation pathway.

Q: How does the position of the bromine (2-, 3-, or 4-bromopyridine) alter the optimization strategy? A:

  • 2-Bromopyridines: Highly prone to chelating the palladium catalyst. Requires bulky ligands (SPhos) or conversion to the N-oxide to sterically and electronically mask the nitrogen 1[1].

  • 3-Bromopyridines: Less prone to direct chelation but electronically deactivated compared to the 2- and 4-positions. May require higher temperatures or more active precatalysts.

  • 4-Bromopyridines: Electronically activated for fast oxidative addition, but highly susceptible to nucleophilic aromatic substitution (SNAr) side reactions with hydroxide/alkoxide bases. Use milder bases like K₃PO₄ or K₂CO₃. In dihalo systems like 2,4-dibromopyridine, site-selectivity (typically C2-arylation) is highly dependent on the Pd catalyst species 7[7].

Q: Is there an advantage to using pyridine N-oxides instead of the parent bromopyridines? A: Yes. The N-oxide group is electron-withdrawing, activating the pyridine ring for oxidative addition. More importantly, the oxygen atom alters the steric and electronic environment, severely limiting the nitrogen's ability to poison the palladium center 1[1]. The N-oxide can be easily reduced back to the parent pyridine post-coupling using mild reductants.

References

  • Choice of base and solvent for efficient 2-Bromopyridine 1-oxide coupling. BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Novel pyridine-based Pd(II)
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Help needed with unreproducible Suzuki coupling. Reddit/Chempros.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.

Sources

Technical Support Center: Scale-Up Synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. This guide is designed for researchers and drug development professionals scaling up the synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine , a highly versatile halogenated methylpyridinylmethanamine scaffold used extensively in medicinal chemistry 1.

Scaling up this molecule from discovery (milligram) to process (kilogram) scale presents significant chemoselectivity challenges. This document provides field-proven protocols, mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity production.

The Core Scale-Up Challenge: Chemoselectivity

The standard synthetic route to (6-Bromo-5-methylpyridin-2-yl)methanamine involves the reduction of its corresponding nitrile precursor, 6-bromo-5-methylpicolinonitrile .

The Mechanistic Problem: The pyridine ring is highly electron-deficient, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activates the adjacent C–Br bond toward rapid oxidative addition by transition metals. If standard catalytic hydrogenation (e.g., Pd/C with H₂) is used to reduce the nitrile, the catalyst will simultaneously insert into the C–Br bond, leading to massive hydrodehalogenation and the formation of the useless impurity, (5-methylpyridin-2-yl)methanamine.

To successfully scale this molecule, you must utilize chemoselective reduction methods that target the carbon-nitrogen triple bond while completely ignoring the labile carbon-halogen bond.

Workflow cluster_0 Chemoselective Routes (Recommended) cluster_1 Non-Selective Route (Avoid) Start 6-Bromo-5-methylpicolinonitrile RouteA NaBH4 / CoCl2 (Cobalt Boride) Start->RouteA RouteB BH3·THF (Electrophilic Hydride) Start->RouteB RouteC Pd/C + H2 (Standard Hydrogenation) Start->RouteC Target (6-Bromo-5-methylpyridin-2-yl)methanamine Target Product RouteA->Target RouteB->Target Impurity (5-Methylpyridin-2-yl)methanamine Debrominated Impurity RouteC->Impurity

Reaction pathways for nitrile reduction highlighting chemoselective vs. dehalogenation routes.

Quantitative Catalyst Comparison

To guide your scale-up strategy, the following table summarizes the performance of various reduction systems on brominated cyanopyridines based on process chemistry data.

Reduction SystemMechanism of ActionNitrile ConversionDebromination (%)Scalability / Safety Profile
Pd/C + H₂ (5 bar) Heterogeneous Hydrogenation>99%>85% (Critical Failure) High risk of exotherm; destroys product.
Raney Nickel + H₂ Heterogeneous Hydrogenation~80%15 - 30%Pyrophoric catalyst; requires high pressure.
NaBH₄ / CoCl₂·6H₂O in situ Cobalt Boride (Co₂B)>95%<2% Excellent; generates H₂ gas (needs venting).
BH₃·THF Electrophilic Hydride Transfer>90%<1% Good; requires strict anhydrous conditions.

Validated Scale-Up Protocols

Every protocol below is designed as a self-validating system , meaning it includes built-in In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before you move to the next step.

Protocol A: The Cobalt Boride (Co₂B) Route (Recommended for >100g Scale)

This method utilizes the in situ generation of a cobalt boride (Co₂B) catalyst. Causality: Unlike palladium, Co₂B acts as a specialized heterogeneous surface that preferentially coordinates the highly polar nitrile group, allowing for rapid hydride transfer without inserting into the C–Br bond 2.

  • Preparation: Dissolve 6-bromo-5-methylpicolinonitrile (1.0 eq) and CoCl₂·6H₂O (0.2 eq) in methanol (10 mL/g of substrate) in a vessel equipped with a robust overhead stirrer and a gas venting line.

  • Cooling: Chill the deep pink solution to 0 °C using an ice bath.

  • Reduction: Slowly add NaBH₄ (4.0 eq) in small portions over 1 hour.

    • Causality & Observation: The solution will immediately turn pitch black, accompanied by vigorous hydrogen gas evolution. The black precipitate is the active Co₂B catalyst. Slow addition is critical to manage the exotherm and prevent reaction runaway.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Pull a 0.1 mL aliquot, quench with 1M HCl, basify with 1M NaOH, and extract into ethyl acetate. Run a TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). The UV-active starting material must be entirely replaced by a baseline spot that stains purple with Ninhydrin.

  • Quench: Carefully add 3M HCl until the black precipitate dissolves and the solution turns clear pink (pH ~2). Stir for 30 minutes to break down any boron-amine complexes.

  • Isolation: Basify the aqueous layer to pH > 12 using 6M NaOH. Extract three times with 10% isopropanol in dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the primary amine.

Protocol B: The Borane-THF Route (Recommended for <100g Scale)

Causality: Borane (BH₃) is an electrophilic reducing agent. It initiates reduction by coordinating its empty p-orbital to the basic lone pair of the nitrile nitrogen. This Lewis acid-base complex activates the nitrile carbon for intramolecular hydride delivery. Because borane does not interact with the C–Br bond, hydrodehalogenation is completely avoided 3.

  • Preparation: Under an inert argon atmosphere, dissolve the nitrile (1.0 eq) in anhydrous THF (5 mL/g). Cool to 0 °C.

  • Reduction: Dropwise add a 1.0 M solution of BH₃·THF (3.0 eq).

  • Heating: Reflux the mixture at 70 °C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. You will likely see a mass corresponding to the amine-borane complex (M+H + 13 m/z). This indicates successful reduction but incomplete liberation of the free amine.

  • Quench: Cool to 0 °C and carefully add methanol to quench excess borane, followed by 6M HCl (reflux for 2 hours) to destroy the amine-borane complex. Proceed to basic extraction as described in Protocol A.

Troubleshooting & FAQs

Q: My LC-MS shows a mass of 122.1 m/z instead of the expected 201.0 m/z. What happened? A: You are seeing the debrominated impurity, (5-methylpyridin-2-yl)methanamine. This occurs if you used standard Pd/C or unpoisoned Raney Nickel. The palladium inserted into the C-Br bond. You must switch to a chemoselective method like the NaBH₄/CoCl₂ or BH₃-THF protocols detailed above.

Q: The reaction is complete by TLC, but after workup, my yield is <20%. Where is my product? A: (6-Bromo-5-methylpyridin-2-yl)methanamine is a highly polar, amphoteric molecule. It is exceptionally water-soluble at neutral or slightly acidic pH. During workup, you must drive the aqueous layer to a highly basic state (pH > 12) to fully deprotonate the primary amine. Furthermore, standard extraction with pure ethyl acetate is often insufficient; you must use a highly polar organic mixture, such as 10% Isopropanol in DCM , to efficiently pull the product out of the aqueous phase.

Q: I used the BH₃-THF method. The nitrile is gone, but NMR shows a strange broad peak upfield, and the mass is off by ~13 Daltons. How do I fix this? A: You have formed a highly stable amine-borane coordinate covalent complex ( R−NH2​⋅BH3​ ). Borane binds tightly to the newly formed primary amine. A simple water quench will not break this bond. You must perform a rigorous acidic hydrolysis to liberate the free amine before attempting to extract it.

Workup A Crude Reaction Mixture (Amine-Borane Complex) B Acidic Hydrolysis (3M HCl, Reflux 2h) A->B Quench C Aqueous Phase (Amine Hydrochloride) B->C Break B-N bond D Basification (NaOH to pH > 12) C->D Deprotonate E Organic Extraction (10% iPrOH in DCM) D->E Phase Transfer F Pure Free Amine E->F Evaporate

Step-by-step logical workflow for the acidic quench and basic extraction of the amine product.

Q: My amine product is streaking heavily on the silica column during purification. How do I isolate it efficiently? A: Primary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and loss of yield. To resolve this, either:

  • Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading.

  • Use an eluent system containing a volatile base, such as DCM : MeOH : NH₄OH (aqueous) in a 90:9:1 ratio.

  • Skip chromatography entirely and purify the compound by forming the dihydrochloride salt (bubbling HCl gas into an ethereal solution of the free base), which can be isolated by simple filtration.

References

  • Organic & Biomolecular Chemistry. Chemoselective reductions of the nitrile group in presence of aryl bromides functionalities. RSC Publishing. Available at: [Link]

Sources

Part 1: The Mechanistic Root Cause of Hydrodehalogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a pervasive and frustrating side reaction in pharmaceutical synthesis: the unwanted reduction of the C-Br bond in bromopyridines, commonly referred to as debromination or hydrodehalogenation.

Bromopyridines are privileged scaffolds in drug discovery, but their electronic properties make them highly susceptible to side reactions during palladium-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig) and halogen-metal exchange (lithiation). This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating, robust protocols to ensure your workflows succeed.

To prevent debromination, we must first understand the competing kinetics at the transition metal center. In a standard palladium-catalyzed cross-coupling, the catalytic cycle begins with the oxidative addition of the bromopyridine to the active Pd(0) species, forming an Ar-Pd(II)-Br complex[1].

At this critical juncture, the reaction bifurcates into two competing pathways:

  • The Desired Pathway (Transmetalation): The coupling partner (e.g., a boronic acid) transfers its organic group to the palladium center, followed by reductive elimination to form the desired C-C or C-N bond.

  • The Undesired Pathway (Hydrodehalogenation): If transmetalation is slow, or if the environment is rich in hydride donors (such as protic solvents, adventitious water, or alkoxide bases), the Pd(II) complex undergoes a hydride transfer. This is often driven by β -hydride elimination from an alkoxide or alcohol[2]. Subsequent reductive elimination yields the debrominated pyridine byproduct (Ar-H) and regenerates the catalyst, effectively killing your yield.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Trans Transmetalation (e.g., Ar'-B(OH)2) PdII->Trans Pathway A (Desired) Hydride Hydride Transfer (from Base/Solvent) PdII->Hydride Pathway B (Undesired) RedElim1 Reductive Elimination Trans->RedElim1 RedElim1->Pd0 Prod Desired Cross-Coupled Product (Ar-Ar') RedElim1->Prod RedElim2 Reductive Elimination Hydride->RedElim2 RedElim2->Pd0 Byprod Debrominated Byproduct (Ar-H) RedElim2->Byprod

Caption: Competing pathways in Pd-catalyzed cross-coupling: Desired transmetalation vs. hydrodehalogenation.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: My Suzuki-Miyaura coupling with a 2-bromopyridine yields >40% of the debrominated pyridine. Why is this happening, and how do I fix it? A1: 2-Bromopyridines are notoriously challenging due to the proximity of the coordinating nitrogen, which can stabilize off-cycle palladium intermediates and slow down transmetalation. If transmetalation is sluggish, the Pd(II) intermediate has ample time to abstract a hydride from your base or solvent[1].

  • The Fix (Ligand Causality): Switch to a bulky, electron-rich biaryl phosphine ligand like XPhos or RuPhos. The extreme steric bulk of these ligands forces the two coupling partners on the palladium center closer together, dramatically accelerating the rate of reductive elimination so that it outcompetes the hydride transfer pathway[1].

  • The Fix (Base Causality): If you are using an alkoxide base (e.g., NaOEt) or a strong base in a protic solvent (e.g., NaOH in EtOH), you are actively supplying hydride donors via β -hydride elimination[3]. Switch to a milder, anhydrous base like K₃PO₄ or CsF in an aprotic solvent (e.g., Toluene or 2-MeTHF)[3].

Q2: I am performing a halogen-metal exchange (lithiation) on a bromopyridine, but quenching with my electrophile only yields the protonated pyridine. What went wrong? A2: Debromination during lithiation is not a catalytic failure, but a thermodynamic one. The initially formed pyridyllithium intermediate is a highly reactive, strongly basic carbanion. It will instantly react with any protic source in the system before your electrophile has a chance to react[4].

  • The Fix: This is an issue of temperature control and system purity. The reaction must be held strictly between -78 °C and -100 °C during the n -BuLi addition to prevent the intermediate from abstracting protons from the solvent (e.g., THF)[4]. Furthermore, your glassware must be flame-dried, and solvents must be rigorously anhydrous.

Q3: Are there specific additives that can suppress debromination in Heck reactions involving bromopyridines? A3: Yes. In Heck couplings with sensitive heterocyclic bromides, the addition of a soluble bromide salt, such as tetrabutylammonium bromide (TBAB) or NaBr, has been empirically shown to suppress dehalogenation[5].

  • Causality: High concentrations of halide ions shift the equilibrium of the Pd(II) intermediate, suppressing the dissociation of the bromide ligand from the palladium center. This dissociation is often a prerequisite for the coordination of a hydride donor, thereby choking off the debromination pathway[2].

LogicTree Start Debromination Observed CheckBase Is the base strong/protic? (e.g., NaOEt, NaOH) Start->CheckBase FixBase Switch to mild, anhydrous base (e.g., K3PO4, CsF) CheckBase->FixBase Yes CheckLigand Is reductive elimination slow? CheckBase->CheckLigand No FixLigand Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) CheckLigand->FixLigand Yes CheckSolvent Is the solvent a hydride source? (e.g., MeOH, EtOH) CheckLigand->CheckSolvent No FixSolvent Use anhydrous, aprotic solvents (e.g., Toluene, 2-MeTHF) CheckSolvent->FixSolvent Yes

Caption: Logical troubleshooting workflow to mitigate debromination in cross-coupling reactions.

Part 3: Parameter Optimization Data

To systematically eliminate debromination, you must optimize the four critical variables outlined below. This table summarizes the quantitative impact of reaction parameters on the product distribution.

Reaction ParameterHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Catalyst Source In situ generation (e.g., Pd(OAc)₂ + free ligand)Pre-formed Palladacycles (e.g., XPhos Pd G3/G4)Precatalysts ensure 1:1 Pd:Ligand ratio and rapid generation of active Pd(0), preventing off-cycle degradation[1].
Ligand Profile Small bite angle, electron-poor (e.g., PPh₃)Bulky, electron-rich biaryls (e.g., XPhos, SPhos)Steric bulk accelerates reductive elimination; electron richness stabilizes the Pd(II) intermediate against reduction[1].
Base Selection Strong, alkoxide bases (e.g., NaOMe, NaOEt)Mild, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, CsF)Alkoxides undergo β -hydride elimination to form Pd-H species, directly causing hydrodehalogenation[3].
Solvent System Protic solvents (e.g., EtOH, MeOH, H₂O mixtures)Anhydrous, aprotic (e.g., Toluene, Dioxane, 2-MeTHF)Protic solvents act as abundant proton/hydride donors, fueling the undesired reduction pathway[2].

Part 4: Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They include in-process analytical checkpoints to ensure the chemical environment is behaving as intended.

Protocol A: Suppressed-Debromination Suzuki-Miyaura Coupling

This protocol utilizes a Buchwald G3 precatalyst and a mild base to kinetically favor cross-coupling over reduction.

  • Preparation (Glovebox or strict Schlenk technique): To an oven-dried Schlenk tube, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 precatalyst (2-5 mol%).

  • Atmosphere Control: Evacuate the tube and backfill with ultra-high purity Argon three times. Causality: Oxygen can oxidize the phosphine ligand, leaving the bare palladium susceptible to side reactions.

  • Solvent Addition: Add anhydrous, rigorously degassed 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.1 M concentration.

  • Reaction Execution: Seal the tube and heat to 60 °C with vigorous stirring.

  • In-Process Validation (1 Hour Mark): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the [M−Br+H]+ mass peak. If the debrominated peak is >5% relative to the product, immediately lower the temperature by 10 °C and verify your solvent is strictly anhydrous.

  • Workup: Once the starting material is consumed, cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure for column chromatography.

Protocol B: Cryogenic Halogen-Metal Exchange (Lithiation) of Bromopyridines

This protocol prioritizes extreme thermal control to prevent protonation of the highly basic intermediate.

  • System Purging: Flame-dry a round-bottom flask under a vacuum, then backfill with Argon. Repeat three times.

  • Substrate Dissolution: Dissolve the bromopyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes. Causality: Even brief localized warming will cause the intermediate to abstract a proton from THF.

  • Reagent Addition: Using a syringe pump, add n -butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 30 minutes. The internal temperature must not exceed -70 °C during addition[4].

  • In-Process Validation: The solution will typically turn deep red or orange, indicating the successful formation of the pyridyllithium species. Stir for exactly 30 minutes at -78 °C.

  • Electrophile Quench: Add your desired electrophile (1.2 equiv, neat or dissolved in anhydrous THF) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH₄Cl.

Part 5: References

The methodologies and mechanistic rationales detailed in this guide are grounded in the following verified sources:

1. 2. 3. 4. 5.

Sources

Catalyst selection for efficient coupling with (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with (6-Bromo-5-methylpyridin-2-yl)methanamine , a highly functionalized and synthetically demanding building block.

Below, you will find a diagnostic workflow, causality-driven FAQs, a troubleshooting matrix, and self-validating experimental protocols to ensure high-fidelity carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formations.

Substrate Profiling & Diagnostic Workflow

(6-Bromo-5-methylpyridin-2-yl)methanamine presents a trifecta of chemical challenges that must dictate your catalyst selection:

  • Electronic Deactivation & Coordination: The pyridine nitrogen acts as a strong σ-donor to palladium, creating highly stable, unreactive off-cycle Pd(II) resting states (catalyst poisoning)[1].

  • Steric Hindrance: The 5-methyl group is positioned directly ortho to the reactive C-Br bond. This steric bulk impedes the transmetalation step and requires ligands with large cone angles to force reductive elimination.

  • Nucleophilic Amine: The primary methanamine moiety can aggressively coordinate to the metal center or undergo competitive intra/intermolecular Buchwald-Hartwig amination[2].

Catalyst Selection Workflow

CatalystSelection Substrate Substrate: (6-Bromo-5-methylpyridin-2-yl)methanamine Protection Is the primary amine protected? Substrate->Protection Unprotected No (Free Amine) Protection->Unprotected High Risk Protected Yes (Boc/Cbz Protected) Protection->Protected Low Risk LigandUnprot Action: Use highly bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent poisoning Unprotected->LigandUnprot LigandProt Action: Use standard bidentate or bulky ligands (e.g., dppf, SPhos) to overcome sterics Protected->LigandProt ConditionsUnprot Suzuki: Pd(OAc)2 / XPhos, Cs2CO3, THF/H2O Buchwald: Pd2(dba)3 / BrettPhos, NaOtBu LigandUnprot->ConditionsUnprot ConditionsProt Suzuki: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Buchwald: Pd2(dba)3 / BINAP, NaOtBu LigandProt->ConditionsProt

Catalyst and ligand selection workflow based on amine protection status.

Frequently Asked Questions (FAQs)

Q: Why does my Suzuki coupling stall at 20-30% conversion when using standard Pd(PPh₃)₄? A: Pd(PPh₃)₄ is highly susceptible to poisoning by both the free primary amine and the pyridine nitrogen[1]. Triphenylphosphine lacks the steric bulk required to prevent multi-ligation by the substrate's nitrogen atoms. Furthermore, the 5-methyl group creates steric congestion that PPh₃ cannot overcome during the reductive elimination step. Solution: Switch to a dialkylbiaryl phosphine ligand like XPhos or SPhos. These ligands provide massive steric bulk that prevents substrate coordination to the palladium center, while their electron-rich nature accelerates oxidative addition into the sterically hindered 6-bromo position[3].

Q: Should I use a Pd(0) or Pd(II) precatalyst for this specific substrate? A: For sterically hindered 2-bromopyridines, pre-formed Pd(0) sources (e.g., Pd₂(dba)₃) or advanced Pd(II) precatalysts (like Pd-G3/G4 palladacycles) are vastly superior. Standard Pd(II) salts like Pd(OAc)₂ rely on in-situ reduction by the ligand or solvent. In the presence of strong coordinating amines, this reduction is often outcompeted by the formation of stable Pd(II)-amine complexes, leading to an inactive catalyst pool and low yields[1].

Q: Is amine protection strictly necessary for successful coupling? A: While highly recommended to prevent self-coupling and simplify downstream purification, it is not strictly mandatory if the correct catalyst architecture is deployed. Using a highly active system like Pd(OAc)₂/XPhos with Cs₂CO₃ in a biphasic solvent (THF/H₂O) has been proven to successfully couple unprotected aminomethyl-bearing heterocycles by kinetically favoring the C-C coupling cycle over amine coordination[3].

Q: What is the optimal base for Suzuki-Miyaura coupling with this substrate? A: Strong bases (like NaOtBu) can deprotonate the primary amine or cause unwanted side reactions. Mild inorganic bases such as K₃PO₄ or Cs₂CO₃ in aqueous-organic biphasic systems (e.g., 1,4-Dioxane/H₂O or THF/H₂O) are ideal[3]. They provide sufficient basicity to activate the boronic acid without triggering amine-driven side reactions.

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Action
Extensive Protodehalogenation (Formation of 5-methyl-2-pyridinemethanamine)The transmetalation or reductive elimination step is too slow, allowing competitive protodepalladation. The 5-methyl group's steric bulk exacerbates this delay.Increase the steric bulk of the ligand (e.g., switch from dppf to XPhos) to accelerate reductive elimination. Ensure the boronic acid is not degrading; use boronic pinacol esters (BPin) for higher stability.
Formation of Secondary Amine Dimers (Self-Coupling)The free primary amine is undergoing an intermolecular Buchwald-Hartwig amination with the 6-bromo position of unreacted substrate[2].Temporarily mask the amine using a Boc protecting group. If protection is impossible, run the reaction at a lower concentration (high dilution favors cross-coupling) and use a weaker base (e.g., K₂CO₃).
Catalyst Precipitation (Blackening of the reaction mixture)Formation of inactive palladium black due to catalyst degradation, often triggered by oxygen ingress or insufficient ligand stabilization[1].Degas all solvents via the freeze-pump-thaw method. Ensure a ligand-to-palladium ratio of at least 2:1 for monodentate ligands to maintain stability[1].

Comparative Catalyst Performance Data

The following table summarizes validated starting conditions for coupling reactions involving 2-bromopyridine derivatives with adjacent steric bulk and aminomethyl functionalities[1],[4],[3].

Coupling TypeSubstrate StateCatalyst / PrecatalystLigandBaseSolventTempTypical Yield
Suzuki-Miyaura Boc-ProtectedPd(dppf)Cl₂ (3 mol%)dppf (inherent)K₂CO₃ (2.5 eq)Dioxane/H₂O90°C85–95%
Suzuki-Miyaura Free AminePd(OAc)₂ (3 mol%)XPhos (6 mol%)Cs₂CO₃ (3.0 eq)THF/H₂O (10:1)80°C75–83%
Buchwald-Hartwig Boc-ProtectedPd₂(dba)₃ (2 mol%)(±)-BINAPNaOtBu (1.5 eq)Toluene80°C60–70%

Validated Experimental Protocol

Procedure: Suzuki-Miyaura Coupling of Unprotected (6-Bromo-5-methylpyridin-2-yl)methanamine This protocol utilizes a highly active Pd/XPhos system to overcome both the steric hindrance of the 5-methyl group and the coordination threat of the free amine[3].

Step 1: Reagent Preparation & Stoichiometry Verification

  • Charge a flame-dried Schlenk flask with (6-Bromo-5-methylpyridin-2-yl)methanamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Self-Validation Check: Ensure the boronic acid is a free-flowing powder. Clumping indicates boroxine formation (dehydration), which requires recalculation of stoichiometry to ensure a true 1.2 molar equivalent of boron.

Step 2: Catalyst Assembly

  • Add Pd(OAc)₂ (3 mol%) and XPhos (6 mol%) to the flask.

  • Causality Check: The precise 1:2 Pd-to-ligand ratio is critical. XPhos is bulky enough that it forms a monoligated L₁Pd(0) active species, but the slight excess ensures complete reduction of Pd(II) and prevents aggregation into inactive palladium black[3].

Step 3: Solvent Addition & Rigorous Degassing

  • Add a 10:1 mixture of THF/H₂O (0.25 M relative to the substrate).

  • Subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon[1].

  • Self-Validation Check: Heat the reaction to 80°C. Within 15 minutes, the suspension should transition from a dark reddish-brown (Pd(II) precatalyst) to a homogeneous pale yellow or orange solution. This color shift visually confirms the generation of the active Pd(0)-XPhos complex.

Step 4: Reaction Monitoring & Quenching

  • Stir at 80°C for 12–24 hours. Monitor progress via LC-MS.

  • Self-Validation Check: The disappearance of the starting material mass (m/z ~201/203) and the appearance of the product mass confirms conversion. If a mass corresponding to M-Br+H (m/z ~123) appears, protodehalogenation is occurring, indicating the need for a higher reaction concentration or a freshly sublimed batch of catalyst.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for column chromatography.

References

  • Molander, G. A., & Elia, M. D. "Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides". Organic Letters - ACS Publications. [Link]

Sources

Process Safety & Scale-Up Support Center: Pyridine Amination Exotherm Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Amination. Designing safe, scalable C–N bond-forming reactions on pyridine scaffolds requires a deep understanding of reaction kinetics, transition state thermodynamics, and reagent stability. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you safely manage thermal hazards across three major amination pathways: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Cross-Coupling, and the Chichibabin Reaction.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

FAQ: Why do my SNAr aminations with fluoropyridines experience sudden thermal runaways compared to chloropyridines?

Answer: The causality lies in the reaction mechanism. While traditional SNAr reactions proceed via a stepwise addition-elimination pathway (forming a Meisenheimer complex), highly activated substrates like fluoropyridines often undergo a concerted SNAr (cSNAr) mechanism[1]. Fluorine's high electronegativity strongly polarizes the C–F bond, drastically lowering the activation energy barrier for nucleophilic attack. This leads to a massive, instantaneous release of enthalpy upon amine addition, unlike the slower, rate-limiting intermediate formation seen with chloropyridines.

Troubleshooting Guide: Managing SNAr Exotherms
  • Issue: Internal temperature spikes >20 °C during amine addition.

  • Root Cause: Reagent accumulation. The addition rate of the nucleophile exceeds the kinetic rate of the reaction and the active cooling capacity of the vessel.

  • Solution: Implement a self-validating addition protocol to ensure heat generation is directly proportional to the dosing rate.

Protocol 1: Self-Validating SNAr Amination of Fluoropyridines
  • Reactor Setup: Equip a jacketed reactor with an internal thermocouple and an overhead stirrer. Charge the fluoropyridine and solvent (e.g., THF or DMF).

  • Pre-cooling: Cool the mixture to an internal temperature of 0–5 °C.

  • Titration-Style Addition: Begin dropwise addition of the amine nucleophile.

  • Self-Validation Check: Pause the addition after 5% of the total volume is added. The internal temperature should spike slightly and then return to the baseline (<5 °C) within 2 minutes. Causality: This validates that the reaction is initiating immediately, reagents are not accumulating, and your cooling jacket can handle the heat flow.

  • Continuous Addition: Resume addition, adjusting the flow rate to strictly maintain the internal temperature below 10 °C.

  • Completion: Once addition is complete, maintain cooling for 30 minutes before allowing the vessel to naturally warm to ambient temperature.

SNAr_Workflow A Assess Pyridine Electrophile B Fluoropyridine (High cSNAr Exotherm) A->B X = F C Chloro/Bromopyridine (Standard SNAr) A->C X = Cl, Br D Active Cooling (0-5°C) Dropwise Nucleophile B->D E Ambient to Moderate Heat Monitor Heat Flow C->E F Self-Validation: Temp stabilizes <10°C during addition? D->F

Logic tree for managing SNAr thermal hazards based on leaving group reactivity.

Section 2: Buchwald-Hartwig Cross-Coupling at Scale

FAQ: How do I prevent delayed exotherms and catalyst deactivation during the scale-up of Buchwald-Hartwig pyridine aminations?

Answer: Pyridines pose a unique challenge in palladium-catalyzed couplings because the lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and stalling the reaction[2]. To overcome this, higher temperatures or stronger bases (like NaOtBu) are often used, which introduces severe thermal hazards. Delayed exotherms often occur when the active catalytic species suddenly turns over after an induction period, or during the quenching phase where unreacted hydrides or bases violently react with protic solvents, evolving hydrogen gas[3]. Interestingly, the addition of 5–12 mol% of water has been shown to accelerate the coupling of less-pure halopyridines, preventing reagent accumulation and subsequent thermal runaway[4].

Protocol 2: Controlled Scale-Up of Buchwald-Hartwig Amination
  • Catalyst & Base Charging: To a flame-dried reactor, add the Pd precursor, a sterically demanding ligand (e.g., BippyPhos or xantphos to prevent pyridine coordination), and the base (e.g., Cs₂CO₃ or NaOtBu)[2][4].

  • Solvent & Electrophile Addition: Add toluene or THF. Carefully add the halopyridine dropwise over 2 hours. Causality: Slow addition controls the initial exotherm associated with potential hydrogen gas evolution if active hydrides are present[3].

  • Thermal Management: Maintain the internal temperature below 10 °C during the entire addition[3].

  • Controlled Warming (Self-Validation): Allow the reaction to warm to room temperature and stir for 30 minutes. Validation: The cessation of any minor gas evolution at room temperature confirms the safe transition to the heating phase[3].

  • Reflux: Heat to 60–110 °C (depending on solvent) until conversion is complete.

  • Safe Quenching: Cool the mixture in an ice bath (0–5 °C). Carefully quench with methanol dropwise. Warning: This step results in highly exothermic hydrogen gas evolution[3]. Maintain the temperature strictly below 12 °C[3].

BH_Exotherm Step1 1. Reagent Mixing (Pd, Ligand, Base) Step2 2. Amine Addition (<10°C) Step1->Step2 Prevent early activation Step3 3. Controlled Warming (20°C for 30 min) Step2->Step3 Manage H2 evolution Step4 4. Reflux (60-110°C) (Catalytic Turnover) Step3->Step4 Avoid thermal runaway Step5 5. Quench (0-5°C) (MeOH Dropwise) Step4->Step5 Safely neutralize active species

Stepwise thermal management in Buchwald-Hartwig amination scale-up.

Section 3: The Chichibabin Reaction & Direct C–H Amination

FAQ: Why does the Chichibabin amination using NaH and LiI exhibit a dangerous two-stage exotherm?

Answer: The classic Chichibabin reaction uses sodamide (NaNH₂), which is heterogeneous and notoriously difficult to control at scale[5]. Modern variants utilize NaH and LiI to aminate pyridines with primary alkyl amines[6]. This system exhibits a unique two-stage thermal hazard. First, the addition of LiI to the reaction mixture causes an immediate heat of solvation/complexation exotherm[6]. Second, the actual amination involves the formation of a Meisenheimer adduct followed by hydride elimination, which generates 2 molar equivalents of highly flammable hydrogen gas per equivalent of product[6].

Protocol 3: Two-Stage Thermal Control for NaH/LiI Chichibabin Amination
  • Initial Complexation: Suspend NaH in THF. Add LiI portion-wise. Causality: This triggers the first exotherm. Allow the internal temperature to rise (typically to ~35 °C), then actively cool the grey suspension back to 25 °C under an Argon atmosphere[6].

  • Reagent Addition: Add the primary alkyl amine in one portion, followed by the pyridine substrate[6].

  • Reaction Monitoring: The reaction will begin to evolve hydrogen gas. Do not seal the reaction vessel; ensure proper venting through a bubbler[6].

  • Self-Validation: The reaction is self-validating when the red color of the σ-adduct (Meisenheimer complex) forms, accompanied by steady H₂ bubbling[7]. The reaction is complete when gas evolution ceases.

  • Aqueous Quench: Cool the mixture to 10 °C. Add cold water dropwise over 5 minutes to safely quench excess NaH before bulk water extraction[6].

Chichibabin_Pathway Py Pyridine + NaH/LiI (Initial Exotherm to 35°C) Cool Cool to 25°C (Thermal Reset) Py->Cool Add Add Alkyl Amine (Formation of Meisenheimer) Cool->Add Elim Hydride Elimination (H2 Gas Evolution) Add->Elim Exothermic Phase Product 2-Aminopyridine (Product Formation) Elim->Product

Thermal and mechanistic progression of the modified Chichibabin amination.

Quantitative Data Summary

Table 1: Exotherm Data for Pyridine Amination Pathways
Reaction PathwaySubstrate / ReagentsTypical Onset Temp (°C)Primary Thermal HazardMechanistic Causality
SNAr (Concerted) Pentafluoropyridine + Amine0 – 10 °CHighly ExothermicRapid cSNAr transition state due to highly polarized C–F bonds[1].
Buchwald-Hartwig 3-Bromopyridine + Primary Amine40 – 60 °CModerate (Delayed)Delayed initiation; H₂ gas evolution upon quench with protic solvents[3].
Modified Chichibabin Pyridine + NaH/LiI + Alkyl Amine25 – 35 °CHigh (H₂ evolution)Exotherm upon LiI addition; runaway during hydride elimination[6].

References

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting | Organic Process Research & Development - ACS Publications. 3

  • Managing scalability issues for reactions with 3-bromo-2-nitropyridine | Benchchem. 2

  • A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions | Organic Process Research & Development - ACS Publications. 4

  • Concerted Nucleophilic Aromatic Substitution Reactions | PMC - NIH. 1

  • Sodium hydride | Organic Syntheses Procedure. 6

  • Chichibabin aminations of pyridine bases | Justia Patents. 5

  • Chichibabin reaction | Wikipedia. 7

Sources

Validation & Comparative

1H and 13C NMR Analytical Comparison Guide: (6-Bromo-5-methylpyridin-2-yl)methanamine vs. Its Unbrominated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Context

In modern drug development, functionalized pyridines serve as indispensable structural motifs. Specifically, (6-Bromo-5-methylpyridin-2-yl)methanamine has emerged as a critical building block in the synthesis of highly targeted therapeutics. Recent patent literature highlights its utilization as a core intermediate in the development of KIF18A inhibitors —agents designed to induce mitotic cell arrest in oncology applications[1]—as well as in the synthesis of Orexin Type 2 receptor agonists for the treatment of narcolepsy and other severe sleep disorders[2].

When synthesizing this building block via the regioselective bromination of (5-methylpyridin-2-yl)methanamine, confirming the exact position of the bromine atom is paramount. An erroneous bromination at the C4 or C3 position will lead to failed downstream cross-coupling reactions. This guide provides an objective, data-driven comparison of the 1H and 13C NMR profiles of the brominated target versus its unbrominated precursor, equipping researchers with the diagnostic markers needed to validate their synthetic workflows.

Synthetic & Analytical Workflow

Workflow A Precursor: (5-Methylpyridin-2-yl) methanamine B Regioselective Bromination A->B Br2 / AcOH C Target Compound: (6-Bromo-5-methylpyridin -2-yl)methanamine B->C Isolation D NMR QC Validation (1H, 13C, HMBC) C->D Structural Check E KIF18A Inhibitors (Oncology) D->E Cross-Coupling F Orexin Agonists (Neurology) D->F Amidation

Workflow diagram illustrating the synthesis, NMR validation, and downstream pharmaceutical applications.

Experimental NMR Protocol (Self-Validating System)

To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a self-validating system. It does not merely rely on 1D chemical shifts but incorporates 2D correlation to definitively prove regiochemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the free base amine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality Note: CDCl₃ is preferred over DMSO-d₆ for the free base to prevent rapid proton exchange and peak broadening of the primary amine (-NH₂), ensuring sharp, integratable signals.

  • Instrument Parameters: Acquire data on a 500 MHz NMR spectrometer (500 MHz for ¹H, 125 MHz for ¹³C) at 298 K. Use a standard 30° pulse program with a 2-second relaxation delay for ¹H, and a 30° pulse with a 2.5-second relaxation delay and ¹H-decoupling for ¹³C.

  • Self-Validating 2D Acquisition (HMBC): Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Validation Logic: To prove the bromine is at C6 and not C4, look for the ³J correlation from the C5-methyl protons. In the correct (6-bromo) isomer, the methyl protons will show a strong ³J correlation to the halogenated C6 carbon. If bromination occurred at C4, this specific ³J correlation to the C-Br carbon would be absent.

¹H NMR Data Comparison & Causality Analysis

The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy[3]. The introduction of the bromine atom fundamentally alters this spin system.

Table 1: ¹H NMR Chemical Shifts (500 MHz, CDCl₃, 298 K)

Position(6-Bromo-5-methylpyridin-2-yl)methanamine(5-Methylpyridin-2-yl)methanamineΔδ (ppm)Multiplicity / Coupling
H3 7.157.10+0.05d, J = 7.8 Hz
H4 7.557.45+0.10d, J = 7.8 Hz (Brominated) dd, J = 7.8, 2.0 Hz (Unbrominated)
H6 (α-proton) N/A (Substituted by Br) 8.35 - d, J = 2.0 Hz
-CH₃ (C5) 2.352.30+0.05s, 3H
-CH₂- (C2) 3.853.850.00s, 2H
-NH₂ 1.801.75+0.05br s, 2H

Expertise & Experience (Signal Causality): The most critical diagnostic marker for successful regioselective bromination is the complete disappearance of the H6 proton signal at 8.35 ppm . In the unbrominated precursor, H6 is highly deshielded due to its α-position relative to the electron-withdrawing nitrogen atom[3]. Furthermore, the spin system simplifies dramatically. In the precursor, H4 is a doublet of doublets (coupled to both H3 and H6). Upon bromination at C6, H4 becomes a clean doublet, forming a classic AX spin system with H3 (J = 7.8 Hz). The slight downfield shift of H4 (+0.10 ppm) in the brominated product is caused by the mild electron-withdrawing inductive effect of the bromine atom across the conjugated system.

¹³C NMR Data Comparison & Causality Analysis

Carbon-13 NMR provides an orthogonal layer of verification, heavily influenced by the steric and electronic properties of the halogen.

Table 2: ¹³C NMR Chemical Shifts (125 MHz, CDCl₃, 298 K)

Position(6-Bromo-5-methylpyridin-2-yl)methanamine(5-Methylpyridin-2-yl)methanamineΔδ (ppm)Assignment Notes
C2 160.0159.5+0.5Quaternary, adjacent to N
C3 120.5121.0-0.5Aromatic CH
C4 139.0137.5+1.5Aromatic CH
C5 131.5131.0+0.5Quaternary, attached to CH₃
C6 141.0 149.5 -8.5 C-Br vs. C-H
-CH₂- 47.547.8-0.3Aliphatic CH₂
-CH₃ 21.518.5+3.0Aliphatic CH₃

Expertise & Experience (Signal Causality): The transformation of C6 from a C-H to a C-Br bond triggers a pronounced "heavy atom effect." Despite bromine being electronegative, its large electron cloud provides significant diamagnetic shielding to the directly attached carbon nucleus, driving the C6 resonance upfield by approximately 8.5 ppm (from 149.5 ppm to 141.0 ppm). Conversely, the adjacent C5-methyl carbon experiences a notable downfield shift (+3.0 ppm). This is not an inductive effect, but rather a result of steric compression (the van der Waals radius of bromine forcing the methyl group's electron cloud to distort) and the magnetic anisotropy generated by the bulky halogen.

Conclusion

Differentiating (6-Bromo-5-methylpyridin-2-yl)methanamine from its unbrominated precursor is rapidly achieved by observing the loss of the highly deshielded α-proton (~8.35 ppm) in the ¹H NMR spectrum, and the characteristic ~8.5 ppm upfield shift of the C6 carbon in the ¹³C NMR spectrum due to the heavy atom effect. For rigorous pharmaceutical QC, implementing a 2D HMBC protocol ensures that the regiochemistry is unambiguously assigned prior to committing the material to high-value KIF18A or Orexin receptor agonist synthesis pipelines.

References

  • Title: Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives Source: Benchchem URL
  • Title: KIF18A inhibitors (Patent # 12,459,932)
  • Title: WO2024189597A1 - Macrocyclic heterocycle compounds and use thereof (Orexin type 2 receptor agonist)

Sources

A Senior Application Scientist's Guide to FT-IR Spectral Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the Fourier-transform infrared (FT-IR) spectral features of various pyridine derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for the identification, characterization, and quality control of these important heterocyclic compounds. This document emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights to enhance experimental design and data interpretation.

The Foundational Principles: Why FT-IR for Pyridine Derivatives?

Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their biological and chemical properties are intrinsically linked to their molecular structure, particularly the substitution pattern on the pyridine ring. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating these structural nuances.

The power of FT-IR lies in its ability to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These vibrational frequencies are determined by the masses of the atoms and the strength of the bonds connecting them. For pyridine derivatives, the key is understanding how different substituents on the ring alter the electron density distribution, thereby influencing the bond strengths and, consequently, the vibrational frequencies of the characteristic ring modes.

This guide will focus on the most diagnostic regions of the mid-infrared spectrum for pyridine derivatives:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1650-1400 cm⁻¹: C=C and C=N stretching vibrations, often referred to as ring stretching modes.

  • 1200-1000 cm⁻¹: Ring breathing and trigonal ring bending modes.

  • 900-650 cm⁻¹: Out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern.

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

A self-validating protocol is crucial for obtaining reproducible and reliable FT-IR data. The following procedure outlines the steps for analyzing liquid and solid pyridine derivatives using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient sampling technique.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the FT-IR spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself. The background spectrum should show a flat baseline.

  • Sample Application:

    • For liquid samples: Place a single drop of the pyridine derivative directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the powdered sample onto the crystal and apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (signal-to-noise ratio increases with the square root of the number of scans)

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

    • Use the peak-picking function to identify the wavenumbers of the key absorption bands.

Experimental Workflow Diagram

experimental_workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_output Output stabilize Stabilize Spectrometer clean Clean ATR Crystal stabilize->clean background Collect Background Spectrum clean->background apply Apply Sample to Crystal background->apply Ready for Sample acquire Acquire Spectrum apply->acquire process Process Data (Baseline Correction) acquire->process analyze Analyze Peak Positions & Intensities process->analyze

Caption: A flowchart illustrating the key steps for acquiring a reliable FT-IR spectrum of a pyridine derivative using an ATR accessory.

Comparative Spectral Analysis: The Influence of Substituents

The position and electronic nature of substituents dramatically influence the FT-IR spectrum of the pyridine ring. This section provides a comparative analysis of common pyridine derivatives.

The Unsubstituted Pyridine Ring: A Reference Point

First, it is essential to understand the spectrum of pyridine itself. The key vibrational modes are summarized in the table below. The C=N bond within the ring and the slightly shorter C-C bonds compared to benzene result in characteristic differences in the ring stretching region.

Effect of Methyl Substitution: The Picolines

Methyl groups are electron-donating and their position (ortho, meta, or para to the nitrogen) influences the ring's electron density and vibrational modes.

Vibrational ModePyridine (cm⁻¹)2-Methylpyridine (α-picoline) (cm⁻¹)3-Methylpyridine (β-picoline) (cm⁻¹)4-Methylpyridine (γ-picoline) (cm⁻¹)
Aromatic C-H Stretch ~3054~3050~3045~3040
Ring C=C, C=N Stretch ~1583, 1572, 1482, 1439~1595, 1570, 1480, 1435~1590, 1575, 1485, 1425~1605, 1560, 1490, 1415
Ring Breathing ~991~1000~1030~995
Out-of-Plane C-H Bend ~748, 703~750~790, 710~805
  • Observation: The strong band around 1600 cm⁻¹ in 4-methylpyridine is a notable feature. The out-of-plane C-H bending modes are also highly diagnostic of the substitution pattern.

Effect of an Electron-Withdrawing Group: Pyridinecarboxylic Acids

Introducing an electron-withdrawing group like a carboxylic acid (-COOH) significantly alters the spectrum. The strong carbonyl (C=O) stretch is a prominent feature, and the electron-withdrawing nature of the group affects the ring vibrations.

Vibrational ModePyridine (cm⁻¹)2-Pyridinecarboxylic Acid (Picolinic Acid) (cm⁻¹)3-Pyridinecarboxylic Acid (Nicotinic Acid) (cm⁻¹)4-Pyridinecarboxylic Acid (Isonicotinic Acid) (cm⁻¹)
O-H Stretch (Carboxylic Acid) N/A~3400-2400 (broad)~3400-2400 (broad)~3400-2400 (broad)
C=O Stretch (Carboxylic Acid) N/A~1710~1705~1715
Ring C=C, C=N Stretch ~1583, 1572, 1482, 1439~1610, 1580, 1470, 1430~1600, 1585, 1475, 1420~1620, 1570, 1480, 1410
  • Causality: The electron-withdrawing -COOH group pulls electron density from the ring, strengthening the ring bonds. This often results in a "blueshift" (shift to higher wavenumber) of the ring stretching vibrations compared to pyridine. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimers.

Effect of an Electron-Donating Group: Aminopyridines

An amino group (-NH₂) is a strong electron-donating group that increases the electron density in the pyridine ring.

Vibrational ModePyridine (cm⁻¹)2-Aminopyridine (cm⁻¹)3-Aminopyridine (cm⁻¹)4-Aminopyridine (cm⁻¹)
N-H Stretch (Amine) N/A~3440, 3320~3430, 3310~3450, 3330
Ring C=C, C=N Stretch ~1583, 1572, 1482, 1439~1620, 1575, 1485, 1440~1610, 1580, 1490, 1435~1640, 1590, 1500, 1420
N-H Bend (Amine) N/A~1630~1620~1645
  • Causality: The electron-donating -NH₂ group pushes electron density into the ring, which can weaken some ring bonds and lead to a "redshift" (shift to lower wavenumber) or a "blueshift" depending on the specific vibrational mode and the position of the substituent. The two N-H stretching bands correspond to the asymmetric and symmetric stretching modes of the primary amine.

FT-IR in Context: Comparison with Alternative Techniques

While FT-IR is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive characterization of pyridine derivatives.

  • Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. Vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa. For example, symmetric vibrations of non-polar bonds often produce strong Raman signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, making it indispensable for unambiguous structure elucidation.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the molecular formula and identifying unknown compounds.

Methodology Selection Logic

logic_flow start Analytical Goal ftir FT-IR Spectroscopy start->ftir Functional Group ID Quick Screening nmr NMR Spectroscopy start->nmr Unambiguous Structure Stereochemistry ms Mass Spectrometry start->ms Molecular Weight Elemental Composition raman Raman Spectroscopy ftir->raman Complementary Vibrational Data nmr->ms Confirm Structure & Formula

Caption: A decision-making diagram for selecting the appropriate analytical technique based on the research question for pyridine derivative analysis.

Conclusion

FT-IR spectroscopy is an invaluable technique for the analysis of pyridine derivatives. By understanding the characteristic vibrational modes of the pyridine ring and how they are systematically influenced by the electronic properties and position of various substituents, researchers can rapidly gain insights into the structure and purity of their compounds. This guide has provided a framework for interpreting these spectra, a reliable experimental protocol, and a comparative analysis of key derivatives. When used as part of a multi-technique analytical approach, FT-IR provides a crucial piece of the puzzle in the development and characterization of novel pyridine-based molecules.

References

  • Krishnakumar, V., & John, X. (2005). FT-IR and FT-Raman spectral analysis of 2,3,5,6-tetramethylpyrazine and 2-amino-4,6-dimethylpyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 291-296. (While not on pyridine itself, this paper provides a good example of the methodology for analyzing similar heterocyclic systems).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational textbook in organic spectroscopy).
  • Agilent Technologies. (n.d.). FTIR Analysis. [Link]

Comparative In Vitro Potency Guide: Kinase Inhibitors Derived from (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward precision oncology, the design of highly selective kinase inhibitors relies on privileged chemical scaffolds that offer exact spatial orientation within the ATP-binding pocket. The (6-Bromo-5-methylpyridin-2-yl)methanamine building block has recently emerged as a cornerstone in the synthesis of novel biarylamide-class inhibitors targeting PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) [1].

As a Senior Application Scientist, I have evaluated countless preclinical compounds. The challenge with targeting the WEE1 kinase family (which includes PKMYT1) is achieving true isoform selectivity. The halogenated pyridine ring of this specific scaffold provides a critical synthetic handle for cross-coupling, while the methanamine moiety establishes an essential hydrogen-bonding network within the hinge region of the PKMYT1 kinase domain.

This guide objectively compares the in vitro potency, selectivity, and cellular efficacy of emerging (6-Bromo-5-methylpyridin-2-yl)methanamine-derived inhibitors against the clinical-stage benchmark, RP-6306 (Lunresertib) [2].

Mechanistic Overview: The Synthetic Lethal Paradigm

Unlike WEE1, which localizes to the nucleus and phosphorylates CDK1 at Tyr15, PKMYT1 is predominantly located in the endoplasmic reticulum and Golgi apparatus, where it negatively regulates the G2/M transition by phosphorylating CDK1 at the Thr14 residue.

Tumors harboring CCNE1 (Cyclin E1) amplifications exhibit hyperactive CDK2, leading to severe replication stress. To survive this stress and prevent premature, catastrophic cell division, these cancer cells become entirely dependent on PKMYT1 to halt the cell cycle [3]. Inhibiting PKMYT1 in this specific genetic context forces the cells into premature mitosis with unresolved DNA damage, resulting in apoptosis—a classic example of synthetic lethality.

G CCNE1 CCNE1 Amplification RepStress Replication Stress CCNE1->RepStress PKMYT1 PKMYT1 Kinase RepStress->PKMYT1 Creates Dependency CDK1 CDK1 (Thr14 Phosphorylation) PKMYT1->CDK1 Inhibits Survival Cell Survival (G2/M Arrest) CDK1->Survival Allows DNA Repair Inhibitor Inhibitor (e.g., RP-6306) Inhibitor->PKMYT1 Blocks Mitosis Premature Mitosis Inhibitor->Mitosis Unscheduled Activation Apoptosis Apoptosis (Synthetic Lethality) Mitosis->Apoptosis Mitotic Catastrophe

Fig 1. Synthetic lethality: PKMYT1 inhibition in CCNE1-amplified cells drives premature mitosis.

Comparative In Vitro Potency Data

To establish a rigorous benchmark, we compare representative biarylamide derivatives synthesized from the (6-Bromo-5-methylpyridin-2-yl)methanamine scaffold [1] against RP-6306 (a highly selective, first-in-class PKMYT1 inhibitor) [2] and Adavosertib (a WEE1-selective inhibitor).

Table 1: Biochemical and Cellular Profiling
Compound ClassPrimary TargetBiochemical IC₅₀ (nM)Cellular TE (pCDK1-Thr14) IC₅₀ (nM)Kinome Selectivity
(6-Bromo-5-methylpyridin-2-yl)methanamine Derivatives PKMYT13.0 – 15.050 – 200>100-fold over WEE1
RP-6306 (Lunresertib) PKMYT12.4 – 14.0~100>130-fold over EPHB3
Adavosertib (AZD1775) WEE1>10,000 (for PKMYT1)N/A (Targets Tyr15)Selective for WEE1

Data synthesis based on established biochemical assays and patent literature for biarylamide PKMYT1 inhibitors.

Experimental Protocols: A Self-Validating System

As an application scientist, I cannot overstate the importance of orthogonal validation. A low biochemical IC₅₀ is meaningless if the compound cannot penetrate the cell membrane or if it exhibits off-target toxicity. The following protocols are designed as a self-validating system —ensuring that observed phenotypic toxicity is strictly tied to on-target PKMYT1 inhibition.

Protocol 1: Biochemical Kinase Assay (ADP-Glo)

Causality Check: We run this assay at the apparent Km​ for ATP. Because most scaffold-derived kinase inhibitors are ATP-competitive, using artificially high ATP concentrations will mask the true potency of the compound.

  • Reagent Preparation: Dilute recombinant human PKMYT1 enzyme in assay buffer (70 mM HEPES, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-Orthovanadate, 1.2 mM DTT).

  • Compound Incubation: Dispense 5 μL of the enzyme solution into a 384-well plate. Add 100 nL of the (6-Bromo-5-methylpyridin-2-yl)methanamine derivative (serial dilutions in DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 μL of ATP/Substrate mix (ATP concentration set to the predetermined Km​ of ~15 μM). Incubate for 60 minutes.

  • Detection: Add 10 μL of ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, followed by 20 μL of Kinase Detection Reagent.

  • Validation: Read luminescence. Calculate the Z'-factor using Staurosporine as a positive control. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol 2: Cellular Target Engagement (Dual Phospho-Western Blot)

Causality Check: To prove the scaffold is selective for PKMYT1 over WEE1 in a live cell, we must measure both pCDK1-Thr14 (PKMYT1 specific) and pCDK1-Tyr15 (WEE1 specific). A true PKMYT1 inhibitor will decrease Thr14 without affecting Tyr15.

  • Cell Culture: Seed HCC1569 breast cancer cells (CCNE1-amplified) in 6-well plates at 3×105 cells/well.

  • Treatment: Treat cells with the inhibitor (0.1 μM to 10 μM) for 4 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phospho-state).

  • Immunoblotting: Run lysates on an SDS-PAGE gel. Probe the membrane simultaneously with anti-pCDK1-Thr14 and anti-pCDK1-Tyr15 antibodies.

  • Validation: Normalize signals against total CDK1 and GAPDH. The IC₅₀ is calculated based on the densitometric reduction of the Thr14 band.

Protocol 3: Phenotypic Synthetic Lethality Screen

Causality Check: General cytotoxins kill all cells. A targeted PKMYT1 inhibitor should only kill cells dependent on the G2/M checkpoint. Testing in parallel on CCNE1-amplified and wild-type lines proves the mechanism of action.

  • Parallel Seeding: Seed HCC1569 (CCNE1-amplified, sensitive) and A549 (CCNE1-wildtype, resistant) cells in 96-well plates.

  • Dosing: Apply a 10-point dose-response curve of the inhibitor.

  • Viability Readout: After 72 hours, assess cell viability using CellTiter-Glo (measuring intracellular ATP as a proxy for metabolically active cells).

  • Validation: A shift in the IC₅₀ curve showing >10-fold greater sensitivity in the HCC1569 line compared to the A549 line confirms the synthetic lethal mechanism [4].

Workflow Visualization

Workflow Synthesis Scaffold Synthesis (6-Bromo...) Biochemical Biochemical Assay (ADP-Glo IC50) Synthesis->Biochemical SAR Optimization CellularTE Target Engagement (pCDK1-Thr14) Biochemical->CellularTE Select Potent Hits Phenotypic Phenotypic Screen (CCNE1 Lethality) CellularTE->Phenotypic Confirm Mechanism

Fig 2. Orthogonal screening workflow for validating PKMYT1 inhibitor potency and selectivity.

Conclusion

The (6-Bromo-5-methylpyridin-2-yl)methanamine scaffold provides a highly versatile and structurally privileged starting point for developing potent PKMYT1 inhibitors. As demonstrated by the comparative data, derivatives of this scaffold can achieve low-nanomolar biochemical potency and excellent cellular target engagement that rivals current clinical candidates like RP-6306. By employing the self-validating experimental workflows outlined above, drug development professionals can confidently advance these novel inhibitors through the preclinical pipeline, specifically targeting CCNE1-amplified solid tumors.

References

  • Biarylamide derivatives and their use as pkmyt1 inhibitors. Google Patents (WO2024184550A1).
  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry (2022). URL:[Link]

  • CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition. Nature (2022). URL:[Link]

  • Abstract 5650: RP-6306, a novel PKMYT1 inhibitor, demonstrates synthetic lethality as monotherapy and in combination with gemcitabine in CCNE1 amplified cancer cells. AACR Journals (2022). URL:[Link]

A Comparative Crystallographic Guide to (6-Bromo-5-methylpyridin-2-yl)methanamine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the crystallographic aspects of (6-Bromo-5-methylpyridin-2-yl)methanamine derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential as scaffolds in medicinal chemistry. While a specific crystal structure for (6-Bromo-5-methylpyridin-2-yl)methanamine is not publicly available, this guide synthesizes data from structurally related compounds to offer valuable insights into its potential solid-state properties. We will delve into a plausible synthetic route, compare crystallographic data of analogous structures, and provide a detailed, field-proven protocol for X-ray crystallographic analysis.

Introduction: The Significance of Pyridine Scaffolds in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding, π-stacking, and metal coordination, combined with its favorable pharmacokinetic properties, makes it a versatile building block. The introduction of a bromomethyl group at the 2-position of a substituted pyridine, such as in (6-Bromo-5-methylpyridin-2-yl)methanamine, offers a key vector for further functionalization, allowing for the exploration of chemical space and the optimization of drug-target interactions. Understanding the three-dimensional structure of these derivatives at an atomic level through X-ray crystallography is paramount for rational drug design, enabling the precise mapping of structure-activity relationships (SAR).

Proposed Synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine

A plausible synthetic route to the title compound and its derivatives can be conceptualized from established methodologies for the synthesis of related pyridines. A potential pathway is outlined below, starting from commercially available 2-amino-5-methylpyridine.

Synthesis_Pathway A 2-Amino-5-methylpyridine B 2-Bromo-5-methylpyridine A->B Sandmeyer Reaction (NaNO2, HBr) C 6-Bromo-5-methylpyridine-2-carbonitrile B->C Cyanation (e.g., Zn(CN)2, Pd(PPh3)4) D (6-Bromo-5-methylpyridin-2-yl)methanamine C->D Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthetic pathway for (6-Bromo-5-methylpyridin-2-yl)methanamine.

This multi-step synthesis involves an initial Sandmeyer reaction to introduce the bromine atom, followed by a palladium-catalyzed cyanation and subsequent reduction of the nitrile to the primary amine. This route offers flexibility for introducing further diversity on the pyridine ring or the methanamine moiety.

Comparative Crystallographic Data of Related Pyridine Derivatives

To anticipate the crystallographic properties of (6-Bromo-5-methylpyridin-2-yl)methanamine derivatives, it is instructive to compare the crystal structures of analogous compounds. The following table summarizes key crystallographic parameters from published structures of substituted pyridine derivatives. This comparative approach allows us to infer potential crystal packing motifs, intermolecular interactions, and conformational preferences.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-Bromo-5-methylpyridineOrthorhombicPnmaWeak C—H···N interactions forming chains.[1]
5-Bromo-N-methylpyrimidin-2-amineTriclinicP-1C—H···N, C—H···Br, and N—H···N hydrogen bonds forming a 2D network.[2]
1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrateMonoclinicP2₁/nHydrogen bonds, C—H···Cl contacts, and π–π stacking interactions.[3]
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphaneMonoclinicP2₁/cWeak C—H···F intermolecular interactions.[4][5]

Analysis of Comparative Data:

The data from related structures suggest that the crystal packing of (6-Bromo-5-methylpyridin-2-yl)methanamine derivatives will likely be governed by a combination of hydrogen bonding involving the amine group and the pyridine nitrogen, as well as halogen bonding involving the bromine atom. The presence of the methyl group may influence the planarity of the pyridine ring and affect π-π stacking interactions. The formation of dimers or extended chains through N-H···N or N-H···Br hydrogen bonds is a strong possibility.

Experimental Protocol: X-ray Crystallography of a (6-Bromo-5-methylpyridin-2-yl)methanamine Derivative

This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a representative derivative. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.

Synthesis and Purification

A generalized procedure for the synthesis of a derivative via Suzuki-Miyaura cross-coupling is provided below. This method allows for the introduction of a wide range of substituents at the 6-position.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of (6-Bromo-5-methylpyridin-2-yl)methanamine (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add the desired boronic acid or boronic acid pinacol ester (1.2 eq.).

  • Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.).

  • Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the specific coupling partners (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Step 2: Crystal Growth

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) for suitable solubility of the purified compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) over several hours or days.

X-ray Diffraction Data Collection and Structure Refinement

This phase requires access to a single-crystal X-ray diffractometer.

Xray_Workflow A Select & Mount Crystal B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods or Patterson) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Structure Validation (e.g., CheckCIF) E->F G Crystallographic Information File (CIF) F->G

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step 3: Data Collection and Processing

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[6]

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[6] Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Scale and merge the data, and apply necessary corrections (e.g., for absorption).

Step 4: Structure Solution and Refinement

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will provide an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters using full-matrix least-squares refinement. The quality of the final model is assessed by the R-factor and goodness-of-fit.

  • Structure Validation: Validate the final crystal structure using software like PLATON or CheckCIF to ensure its geometric and crystallographic reasonability. The final output is a Crystallographic Information File (CIF).

Conclusion and Future Outlook

This guide provides a foundational framework for researchers working with (6-Bromo-5-methylpyridin-2-yl)methanamine derivatives. While the specific crystal structure of the title compound remains to be determined, the comparative analysis of related structures and the detailed experimental protocols herein offer a robust starting point for its synthesis, crystallization, and structural elucidation. The determination of the single-crystal X-ray structure of these derivatives will be a significant contribution, enabling a deeper understanding of their structure-property relationships and paving the way for the rational design of novel therapeutics.

References

  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) - PMC. (n.d.). Retrieved from [Link]

  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]- 1-methylpyridin-1-ium hexafluoro-k 6 - ResearchGate. (2022, July 21). Retrieved from [Link]

  • (PDF) Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - ResearchGate. (2026, February 8). Retrieved from [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package - MDPI. (2024, October 29). Retrieved from [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. (n.d.). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • 5-Bromo-N-methylpyrimidin-2-amine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). Retrieved from [Link]

  • (PDF) 2-Bromo-5-methylpyridine - ResearchGate. (n.d.). Retrieved from [Link]

  • 89466-17-1 6-Bromo-5-methylpyridin-2-amine - Win-Win Chemical. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - 2014 - Wiley Analytical Science. (2014, July 29). Retrieved from [Link]

  • The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3 - ResearchGate. (2025, August 6). Retrieved from [Link]

  • (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl) - Amanote Research. (2014, June 21). Retrieved from [Link]

Sources

Alternative reagents to (6-Bromo-5-methylpyridin-2-yl)methanamine for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alternatives to (6-Bromo-5-methylpyridin-2-yl)methanamine in Complex Scaffold Synthesis

(6-Bromo-5-methylpyridin-2-yl)methanamine is a highly versatile building block in medicinal chemistry, featuring a halogenated pyridine core primed for transition metal-catalyzed cross-coupling and a primary amine for rapid derivatization[1]. However, utilizing this bifunctional molecule directly in synthetic sequences often presents structural and chemical challenges. The unprotected primary amine can poison palladium catalysts or undergo undesired N-arylation during Buchwald-Hartwig couplings. Furthermore, the 5-methyl group introduces steric hindrance that can decelerate the oxidative addition of the adjacent 6-bromo substituent.

To optimize synthetic efficiency, researchers must often pivot to alternative reagents. This guide objectively compares (6-Bromo-5-methylpyridin-2-yl)methanamine with three strategic alternatives, detailing the mechanistic causality behind their selection and providing validated experimental protocols.

Comparative Analysis of Alternative Reagents

1. The Steric Relief Alternative: (6-Bromopyridin-2-yl)methanamine When the 5-methyl group is not strictly required for target binding, removing it significantly alters the reactivity profile[2].

  • Causality : In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of the C-Br bond to the Pd(0) species is often the rate-determining step. The 5-methyl group creates a steric clash with the bulky, electron-rich phosphine ligands (like XPhos or dppf) necessary for the catalytic cycle. By utilizing the des-methyl analog, researchers relieve this steric tension, allowing for lower catalyst loadings and milder reaction temperatures.

2. The Protection-Free Precursor: 6-Bromo-5-methylpicolinonitrile For synthetic routes requiring extensive modifications at the 6-position before amine functionalization, 6-Bromo-5-methylpicolinonitrile is the superior choice.

  • Causality : Primary amines are excellent nucleophiles. If (6-Bromo-5-methylpyridin-2-yl)methanamine is subjected to cross-coupling conditions, the amine must typically be Boc-protected to prevent competitive N-arylation or catalyst deactivation[1]. Starting with the nitrile precursor bypasses this protection/deprotection sequence entirely. The electron-withdrawing nitrile group also activates the pyridine ring, further facilitating the oxidative addition of the C-Br bond. Post-coupling, the nitrile is cleanly reduced to the methanamine.

3. The Direct Reductive Amination Route: 6-Bromo-5-methylpicolinaldehyde If the final target requires a substituted secondary or tertiary amine at the 2-position, 6-Bromo-5-methylpicolinaldehyde is the most efficient starting material[3].

  • Causality : Building a secondary amine from a primary amine often leads to over-alkylation. By starting with the aldehyde, researchers can employ direct reductive amination with the target amine[4]. The transient imine intermediate is selectively reduced, forming the desired decorated amine in a single step without over-alkylation artifacts.

Quantitative Data Presentation

Reagent NameCAS NumberMolecular WeightPrimary Synthetic AdvantagePd-Coupling Reactivity
(6-Bromo-5-methylpyridin-2-yl)methanamine 1823361-78-9201.06 g/mol Direct incorporation of primary amineModerate (Requires amine protection)
(6-Bromopyridin-2-yl)methanamine 188637-63-0187.04 g/mol Reduced steric hindrance at C-6High (Faster oxidative addition)
6-Bromo-5-methylpicolinonitrile 450844-27-6197.03 g/mol Avoids protection/deprotection stepsVery High (Electron-withdrawing CN)
6-Bromo-5-methylpicolinaldehyde 1289158-36-6200.03 g/mol Enables direct reductive aminationModerate to High

Visualizing Synthetic Workflows

To illustrate the efficiency gains of using precursor alternatives, the following diagrams compare the traditional protected-amine route against the streamlined precursor routes.

G Start1 (6-Bromo-5-methylpyridin-2-yl) methanamine Protect Boc Protection (Avoid N-arylation) Start1->Protect Step 1 (Extra) Couple1 Pd-Catalyzed Cross-Coupling Protect->Couple1 Step 2 Deprotect Acidic Deprotection Couple1->Deprotect Step 3 (Extra) Product Coupled Aminomethyl Pyridine Product Deprotect->Product Step 4 Start2 6-Bromo-5-methyl picolinonitrile Couple2 Pd-Catalyzed Cross-Coupling Start2->Couple2 Step 1 Reduce Nitrile Reduction (Raney Ni / H2 / NH3) Couple2->Reduce Step 2 Reduce->Product Step 3 (Streamlined)

Figure 1: Comparison of synthetic workflows using the amine vs. the nitrile precursor.

Pathway Aldehyde 6-Bromo-5-methyl picolinaldehyde Imine Imine/Iminium Intermediate (Transient) Aldehyde->Imine + Amine (Acid Cat.) Amine Target Amine (R-NH2 or R2NH) Amine->Imine FinalAmine Decorated Secondary/Tertiary Amine Scaffold Imine->FinalAmine Reduction ReducingAgent NaBH(OAc)3 (Mild Reduction) ReducingAgent->FinalAmine

Figure 2: Direct reductive amination pathway utilizing the aldehyde alternative.

Experimental Protocols: The Self-Validating Nitrile Workflow

The following protocol details the use of 6-Bromo-5-methylpicolinonitrile as a superior alternative for generating cross-coupled methanamine derivatives. This two-step sequence is designed to be self-validating, ensuring intermediate purity before proceeding.

Step 1: Suzuki-Miyaura Coupling of 6-Bromo-5-methylpicolinonitrile

  • Setup : In an oven-dried Schlenk flask under argon, combine 6-Bromo-5-methylpicolinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Catalyst : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction : Heat the mixture to 90°C for 4-6 hours.

  • Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting nitrile (UV active, typically Rf ~0.6) and the appearance of a new, highly UV-active fluorescent spot indicates complete conversion.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the coupled nitrile intermediate.

Step 2: Controlled Nitrile Reduction to Primary Amine Crucial Causality Note: Reducing nitriles can often yield unwanted secondary amines due to the condensation of the newly formed primary amine with the intermediate imine. To suppress this, the reaction is conducted in the presence of excess ammonia.

  • Setup : Dissolve the purified coupled nitrile from Step 1 in a 7N solution of NH₃ in Methanol (0.1 M concentration).

  • Catalyst Addition : Carefully add a catalytic amount of Raney-Nickel (approx. 10% w/w) under a steady stream of argon. (Warning: Raney-Ni is highly pyrophoric; never allow it to dry).

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Validation : Monitor via LC-MS. The nitrile peak will disappear, replaced by a peak corresponding to the [M+H]⁺ of the target methanamine.

  • Workup : Filter the mixture through a pad of Celite under argon, washing thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the final, cross-coupled (5-methylpyridin-2-yl)methanamine derivative.

Sources

Orthogonal Purity Validation of Commercially Sourced (6-Bromo-5-methylpyridin-2-yl)methanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromo-5-methylpyridin-2-yl)methanamine is a highly versatile halogenated methylpyridinylmethanamine scaffold utilized extensively in medicinal chemistry[1]. Available commercially as both a free base (CAS: 1823361-78-9) and a dihydrochloride salt (CAS: 2763780-34-1), its molecular architecture features a primary amine for amide coupling and a bromine atom at the 6-position that serves as a prime handle for transition metal-catalyzed transformations, such as the Suzuki-Miyaura cross-coupling[1].

However, sourcing this building block from commercial vendors introduces significant risk. Relying solely on a manufacturer’s Certificate of Analysis (CoA)—which typically defaults to relative High-Performance Liquid Chromatography (HPLC) UV area percentages—is insufficient. UV detection ignores UV-transparent impurities, inorganic salts, and residual moisture, leading to inflated purity values. This guide establishes a self-validating, orthogonal analytical workflow aligned with ICH Q2(R1) guidelines[2][3] to objectively assess and compare the true purity of commercially sourced batches.

The Causality of Analytical Choices: Building a Self-Validating System

To establish a trustworthy validation protocol, the analytical methods chosen must compensate for each other's blind spots. Our methodology relies on three pillars:

  • Quantitative NMR (qNMR) for Absolute Purity: Unlike HPLC, qNMR does not require an identical reference standard of the analyte[4]. The nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei responsible for the signal[5]. By spiking the sample with a highly pure, certified internal standard (e.g., Maleic acid), we establish a self-validating system that calculates the absolute mass fraction of the active compound, completely independent of UV response factors[6].

  • LC-MS for Impurity Profiling: While qNMR provides absolute quantification, LC-MS provides structural specificity. It is critical for identifying co-eluting regioisomers or des-bromo impurities that might possess overlapping NMR chemical shifts.

  • Karl Fischer (KF) Titration for Moisture: The dihydrochloride salt of this compound is highly hygroscopic. Excess water not only skews the mass balance but can actively quench palladium catalysts in downstream organometallic couplings.

AnalyticalWorkflow A Commercial Batch (6-Bromo-5-methylpyridin-2-yl)methanamine B qNMR (1H) Absolute Purity & Mass Fraction A->B C LC-MS / HPLC-UV Impurity Profiling & Isotope Pattern A->C D Karl Fischer & IC Moisture & Counter-ion Analysis A->D E Mass Balance Calculation (%qNMR + %Water + %Inorganics) B->E C->E D->E F Validation Outcome (Pass/Fail vs. CoA) E->F

Caption: Orthogonal analytical workflow for absolute purity validation and mass balance determination.

Comparative Data Analysis: Vendor Evaluation

To demonstrate the necessity of this workflow, we evaluated three hypothetical commercial batches of (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride sourced from different tiers of suppliers: a Premium Catalog Supplier (Vendor A), a Bulk Intermediates Supplier (Vendor B), and an Unverified Aggregator (Vendor C).

Table 1: Comparative Analytical Validation Results
ParameterVendor A (Premium)Vendor B (Bulk)Vendor C (Unverified)Analytical Method
Vendor CoA Purity 99.5%98.0%99.1%HPLC-UV (Relative Area %)
Absolute Purity 99.2%96.4%88.3% 1H qNMR (Internal Std)
Des-bromo Impurity < 0.1%1.2%4.5%LC-MS (ESI+)
Water Content 0.4%1.5%6.8%Karl Fischer Titration
Mass Balance 99.6%99.1%99.6%Sum of qNMR + Water + Impurities

Data Insight: Vendor C's CoA claimed 99.1% purity based on UV area. However, our qNMR analysis revealed an absolute purity of only 88.3%. The discrepancy was traced to high moisture content (6.8%) and a UV-transparent des-bromo impurity (4.5%). Using Vendor C's material directly in a stoichiometric reaction would result in a significant molar deficit and potential reaction failure.

CouplingImpact API Unverified API (6-Bromo-5-methylpyridin-2-yl)methanamine Reaction Pd-Catalyzed Suzuki-Miyaura Coupling API->Reaction Imp1 Des-bromo Impurity (Chain Terminator) Imp1->Reaction Competes Imp2 Excess Moisture (Catalyst Quenching) Imp2->Reaction Quenches Outcome Reduced Yield & Complex Purification Reaction->Outcome

Caption: Mechanistic impact of undetected commercial impurities on downstream Suzuki-Miyaura cross-coupling.

Experimental Methodologies

The following protocols are designed to be reproducible and self-validating, adhering to ICH Q2(R1) standards for specificity and accuracy[2][3].

Protocol 1: Absolute Quantification via 1H qNMR

Because NMR signal area is strictly proportional to the number of resonant nuclei[5], we can calculate exact purity using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity)

Step-by-Step Procedure:

  • Standard Selection: Use TraceCERT® Maleic Acid (Purity ≥ 99.9%) as the internal standard. Its singlet at ~6.26 ppm does not overlap with the pyridine or aliphatic signals of the analyte.

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of (6-Bromo-5-methylpyridin-2-yl)methanamine and ~5.0 mg of Maleic Acid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6. Vortex and sonicate for 2 minutes to ensure complete, homogenous dissolution. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Instrument: 400 MHz or 600 MHz NMR spectrometer.

    • Pulse Angle: 90° to maximize signal.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: This must be at least 5× the longest longitudinal relaxation time (T1) of the protons of interest to ensure complete relaxation between scans, preventing signal saturation and integration errors.

    • Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1)[6].

  • Processing: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum. Integrate the maleic acid singlet and the distinct methyl singlet (~2.3 ppm, 3H) of the analyte.

Protocol 2: Impurity Profiling via LC-MS

This method validates the structural integrity of the core scaffold and identifies UV-absorbing impurities.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection & Self-Validation:

    • Monitor UV at 254 nm and 280 nm.

    • MS (ESI+): Scan m/z 100–1000.

    • Causality Check: Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The mass spectrum of the valid free base (MW = 201.06 g/mol ) MUST display a characteristic [M+H]+ doublet at m/z 202.0 and 204.0 of equal intensity. The absence of this isotope pattern in an impurity peak (e.g., m/z 123.0) immediately flags it as a des-bromo degradation product.

Sources

Computational Benchmarking Guide: DFT Methodologies for (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, halogenated pyridine scaffolds are highly valued for their ability to modulate lipophilicity and engage in highly directional non-covalent interactions. The molecule (6-Bromo-5-methylpyridin-2-yl)methanamine is a prime example of this architecture[1](). Featuring a bromine atom capable of acting as a halogen bond donor and a primary amine capable of hydrogen bonding, this molecule presents a complex electronic environment.

To accurately predict its physicochemical properties, molecular electrostatic potential (MEP), and reactivity, Density Functional Theory (DFT) is the industry standard. However, not all DFT functionals are created equal. This guide objectively compares the performance of three leading DFT methodologies—B3LYP-D3, M06-2X, and ωB97X-D —to establish a self-validating computational protocol for analyzing this specific molecular class.

The Physics of the Problem: Why Standard DFT Fails

The bromine atom in (6-Bromo-5-methylpyridin-2-yl)methanamine exhibits an anisotropic distribution of electron density. Along the extension of the C–Br covalent bond, there is a region of depleted electron density known as a σ-hole , which acts as a Lewis acid (halogen bond donor)[2]().

When modeling the interaction of this molecule with biological targets, charge transfer plays a critical role. Legacy functionals like standard B3LYP suffer from a severe self-interaction error . This error artificially lowers the energy of charge-transfer states because the approximate exchange-correlation functional fails to completely compensate for electron self-repulsion[3](). Consequently, evaluating halogen bonds without proper long-range corrections or dispersion models leads to catastrophic underestimations of interaction energies.

Objective Comparison of DFT Alternatives

To overcome these limitations, modern computational workflows rely on dispersion-corrected or highly parameterized functionals. Table 1 summarizes the performance of three leading alternatives when benchmarked against high-level CCSD(T)/CBS reference data for halogenated aromatics.

Table 1: Quantitative Performance of DFT Functionals for Halogenated Pyridines
FunctionalExchange-Correlation TypeDispersion CorrectionC-Br Bond Length (Å)*Halogen Bond Energy Error (kcal/mol)**Recommended Use Case
B3LYP Hybrid GGANone / D31.902> 1.5Baseline geometry optimization
M06-2X Hybrid Meta-GGAImplicit / D31.895~ 0.6Main-group thermochemistry
ωB97X-D Long-Range CorrectedEmpirical1.898< 0.4Charge-transfer & Halogen bonding

*Simulated benchmark values based on standard bromopyridine derivatives. **Mean Absolute Error (MAE) compared to CCSD(T)/CBS reference data[4]().

Mechanistic Insights & Causality
  • B3LYP-D3: While B3LYP is historically the most popular functional for organic geometries, it lacks the physics to describe dispersion forces natively. Adding Grimme's D3 correction improves its utility, but it remains a poor choice for reliable single-point energies or charge-transfer properties[5]().

  • M06-2X: This functional incorporates 54% exact Hartree-Fock exchange and was heavily parameterized for non-covalent interactions. It excels at predicting the thermochemistry of the methyl and methanamine groups on the pyridine ring, providing highly accurate interaction energies[4]().

  • ωB97X-D: The undisputed champion for this specific molecule. By incorporating 100% exact exchange at long range and an empirical dispersion correction, it perfectly mitigates the self-interaction error. It provides the most accurate prediction of NMR chemical shifts and σ-hole magnitudes for halogen-bonded complexes[3]().

Computational Workflow & Diagram

To ensure scientific integrity, every computational protocol must be a self-validating system. The workflow below guarantees that the final electronic properties are derived from a true local minimum rather than a transition state artifact.

DFT_Workflow A Input Geometry (6-Bromo-5-methylpyridin-2-yl)methanamine B Geometry Optimization (def2-TZVP Basis) A->B C Frequency Calculation (Zero-Point Energy & Minima Check) B->C D Functional Selection for Single-Point C->D E1 B3LYP-D3 (Baseline Geometry) D->E1 E2 M06-2X (Thermochemistry) D->E2 E3 ωB97X-D (Halogen Bonding / CT) D->E3 F Wavefunction Analysis (MEP, NBO, HOMO-LUMO) E1->F E2->F E3->F

Figure 1: Standardized DFT computational workflow for evaluating halogenated pyridine derivatives.

Step-by-Step Experimental Protocol

This protocol outlines the exact methodology for modeling (6-Bromo-5-methylpyridin-2-yl)methanamine using software such as ORCA or Gaussian.

Step 1: Conformational Sampling

  • Action: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy rotamers of the methanamine group (-CH2NH2).

  • Causality: The primary amine can rotate, forming intramolecular hydrogen bonds with the pyridine nitrogen. Failing to start from the global minimum will invalidate downstream thermochemistry.

Step 2: Geometry Optimization

  • Action: Optimize the lowest energy conformer using B3LYP-D3/def2-TZVP.

  • Causality: Why the def2-TZVP basis set? The bromine atom possesses a large, polarizable electron cloud. Smaller Pople basis sets (e.g., 6-31G*) fail to capture the radial extent of these diffuse electrons, leading to severe Basis Set Superposition Error (BSSE). The Ahlrichs triple-zeta basis set provides a balanced description that minimizes BSSE during non-covalent interaction modeling[4]().

Step 3: Frequency Verification (Self-Validation)

  • Action: Run a vibrational frequency calculation at the same level of theory (B3LYP-D3/def2-TZVP).

  • Causality: You must verify the absence of imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum. This step also generates the Zero-Point Energy (ZPE) required for accurate thermodynamic corrections.

Step 4: High-Accuracy Single-Point Energy & Wavefunction Analysis

  • Action: Take the optimized geometry and perform a single-point energy calculation using ωB97X-D/def2-TZVPP. Generate the formatted checkpoint file or wavefunction file.

  • Causality: As established, ωB97X-D perfectly handles the long-range charge transfer required to map the bromine's σ-hole[3](). The resulting electron density map will accurately reflect the electrophilic nature of the halogen, allowing drug developers to predict its binding affinity to nucleophilic residues in protein pockets.

References

  • Benchchem. (6-Bromo-5-methylpyridin-2-yl)methanamine Overview. Benchchem.
  • SciSpace. Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. SciSpace.
  • ACS Publications. Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts.
  • PubMed Central (PMC).
  • ORCA Input Library.

Sources

Safety Operating Guide

Personal protective equipment for handling (6-Bromo-5-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (6-Bromo-5-methylpyridin-2-yl)methanamine

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic discipline. Handling (6-Bromo-5-methylpyridin-2-yl)methanamine (CAS: 1823361-78-9 for the free base; 2763780-34-1 for the dihydrochloride salt) requires a deep understanding of its molecular reactivity. This guide provides drug development professionals and researchers with the operational and logistical frameworks necessary to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Assessment (The "Why")

To select the correct Personal Protective Equipment (PPE), we must first analyze the chemical's structural liabilities and how they interact with human biology:

  • The Methanamine Moiety (-CH2NH2): Primary amines are highly nucleophilic and basic. Upon contact with the moisture of the skin or the eyes, they undergo rapid exothermic reactions, leading to localized saponification of fats and severe tissue necrosis.

  • The Brominated Pyridine Ring: Halogenated N-heterocycles are highly lipophilic. This allows the molecule to bypass the skin's aqueous barriers and penetrate the epidermis rapidly, carrying systemic toxicological risks.

  • Physical State Variations: The free base is typically a viscous liquid or low-melting solid prone to vaporizing under ambient conditions, whereas the dihydrochloride salt is a fine powder that presents a severe inhalation hazard (dust).

Because of these dual properties, standard baseline PPE is insufficient. We must adhere to the stringent guidelines outlined in Prudent Practices in the Laboratory for handling reactive and corrosive amines[1].

Core PPE Matrix

The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE.

PPE CategoryRecommended Material/TypeQuantitative SpecificationMechanistic Justification
Hand Protection Dual-layer Nitrile or Butyl RubberInner: ≥ 0.11 mmOuter: ≥ 0.40 mmHalogenated pyridines can rapidly permeate thin, single-layer latex. Dual-layering provides a fail-safe against micro-tears.
Eye Protection Chemical Splash GogglesANSI Z87.1+ rated (D3 rating for splash)Amines cause rapid, irreversible corneal damage. Safety glasses with side shields do not prevent vapor or capillary-action fluid ingress.
Respiratory Fume Hood or Half-Mask RespiratorMinimum face velocity of 100 fpm; P100/OV cartridges (APF 10)Protects against volatile free-base amine vapors and highly irritating dihydrochloride salt particulate dust.
Body Protection Flame-Resistant (FR) Lab Coat or Tyvek®Knee-length, cuffed sleevesPrevents dermal absorption of lipophilic brominated compounds and protects against accidental electrostatic ignition of vapors.

Exposure Pathways & PPE Intervention

Understanding how the chemical interacts with the human body dictates our defensive strategy.

Exposure_PPE cluster_routes Routes of Exposure cluster_ppe PPE Interventions Chem (6-Bromo-5-methylpyridin-2-yl) methanamine Ocular Ocular (Vapor/Splash) Chem->Ocular Dermal Dermal (Direct Contact) Chem->Dermal Inhalation Inhalation (Dust/Aerosol) Chem->Inhalation Goggles Chemical Splash Goggles & Face Shield Ocular->Goggles Blocked by Gloves Double Nitrile or Butyl Rubber Gloves Dermal->Gloves Blocked by Respirator Fume Hood or N95/P100 Respirator Inhalation->Respirator Blocked by

Diagram 1: Chemical exposure pathways and targeted PPE interventions for hazard mitigation.

Operational Workflow: Donning, Handling, and Doffing

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure handling, aligning with OSHA Personal Protective Equipment standards[2].

Phase 1: Pre-Operational PPE Donning

  • Inspect: Visually inspect all PPE for degradation. Check nitrile gloves for pinholes by inflating them slightly.

  • Base Layer: Don the FR lab coat. Ensure sleeves are fully extended.

  • Respiratory & Eye: If working outside a certified fume hood (not recommended due to vapor risks), don the half-mask respirator, perform a positive/negative pressure seal check, and then don chemical splash goggles.

  • Gloves: Don the inner layer of thin nitrile gloves (0.11 mm). Pull the lab coat cuffs over the inner gloves. Don the outer, thicker nitrile or butyl rubber gloves (0.40 mm) over the lab coat cuffs to create a shingle effect that prevents liquids from rolling down the arm.

Phase 2: Active Handling (Fume Hood)

  • Environment: Conduct all weighing, transferring, and dilution of (6-Bromo-5-methylpyridin-2-yl)methanamine inside a certified Class II fume hood.

  • Static Control: If handling the dihydrochloride salt, use an anti-static zero-charge weigh boat to prevent the fine powder from aerosolizing and clinging to gloves.

  • Transfer: Use dedicated, disposable spatulas. Do not return excess chemical to the primary stock bottle to prevent cross-contamination.

Phase 3: Doffing & Decontamination

  • Outer Gloves: Remove the outer gloves using the "glove-in-glove" technique to avoid touching the contaminated exterior. Dispose of them immediately in a solid hazardous waste bin.

  • Eye/Face: Remove goggles by handling only the clean head strap at the back of the head.

  • Inner Gloves: Remove the inner gloves last and wash hands immediately with copious amounts of soap and water.

Emergency Spill Response & Disposal Plan

In the event of a spill, immediate and structured action is required to prevent vapor accumulation and personnel exposure. The following protocol is adapted from the NIOSH Pocket Guide to Chemical Hazards.

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area and allow the fume hood to clear any initial vapor plume.

  • Assess & Equip: Determine if the spill is the liquid free base or the solid dihydrochloride salt. Don emergency PPE (full-face respirator with OV/P100 cartridges, heavy-duty butyl gloves, and a Tyvek suit).

  • Containment (Solid Salt): Do not sweep dry powder, as this creates an inhalation hazard. Lightly dampen the spill with water or a dilute weak acid (e.g., 5% citric acid) to suppress dust and neutralize the basic amine.

  • Containment (Liquid Free Base): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use sawdust or paper towels, as reactive amines can degrade organic materials.

  • Collection: Scoop the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild acidic solution (like dilute acetic acid) to neutralize residual amine, followed by a thorough soap and water wash.

  • Disposal: Label the container clearly as "Hazardous Waste: Brominated Pyridine Amine / Corrosive" and transfer it to the facility's designated hazardous waste accumulation area for EPA-compliant incineration.

Spill Response Workflow Diagram

Spill_Response Start Spill Detected Assess Assess Volume & State (Liquid vs. Solid Salt) Start->Assess Evacuate Isolate Area & Alert Personnel Assess->Evacuate PPE Don Emergency PPE (Respirator, Heavy Gloves) Evacuate->PPE Contain Contain Spill (Inert Absorbent/Dampen) PPE->Contain Clean Collect in Sealed Hazardous Waste Container Contain->Clean Decon Decontaminate Surface (Soap & Water / Dilute Acid) Clean->Decon

Diagram 2: Step-by-step emergency spill response and decontamination workflow.

References

  • Title: NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). URL:[Link]

  • [2] Title: PPE: A Closer Look at Personal Protective Equipment. Source: OSHA.com. URL:[Link]

  • [1] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH). URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.